Macrocarpal O
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(1S)-1-[(1R,3aR,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-15(2)11-22(23-25(32)19(13-29)24(31)20(14-30)26(23)33)28(6)10-9-18-16(3)7-8-17(12-21(18)28)27(4,5)34/h12-18,22,31-34H,7-11H2,1-6H3/t16-,17-,18-,22-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKIJLQDSQXHDI-BBHKXTTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=C2C1CCC2(C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C=C2[C@@H]1CC[C@]2(C)[C@H](CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources of Macrocarpal O
Introduction
Macrocarpal O is a member of the macrocarpal family, a group of complex phloroglucinol-sesquiterpene derivatives. These compounds have garnered significant interest within the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, alongside detailed experimental protocols for the isolation of related macrocarpals, quantitative data where available, and a proposed biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Sources
The primary known natural source of this compound is the leaves of Eucalyptus globulus , a species of eucalyptus tree native to Australia. While the presence of this compound in E. globulus has been documented, the scientific literature currently lacks specific quantitative data on its concentration and yield from this source. Research has more extensively covered other members of the macrocarpal family, such as Macrocarpals A, B, and C, which are also found in Eucalyptus species.
For instance, Macrocarpals A, B, and C have been successfully isolated from the leaves of Eucalyptus globulus.[1][2][3] Additionally, a range of other macrocarpals, designated A through G, have been identified and isolated from the leaves of a related species, Eucalyptus macrocarpa.[4][5]
Quantitative Data on Related Macrocarpals
| Compound | Plant Source | Starting Material | Yield (mg) | Molar Yield (%) | Reference |
| Macrocarpal A | Eucalyptus globulus | 20 g of leaves | 3.1 | 0.0155% | [1] |
| Macrocarpal B | Eucalyptus globulus | 20 g of leaves | 5.4 | 0.027% | [1] |
Experimental Protocols
The following are detailed methodologies for the isolation of macrocarpals from Eucalyptus leaves. These protocols, while not specific to this compound, represent established techniques for the extraction and purification of this class of compounds and can be adapted for the targeted isolation of this compound.
Protocol 1: Isolation of Macrocarpals A, B, and C from Eucalyptus globulus [1]
-
Extraction: Twenty grams of dried E. globulus leaves are extracted with methanol.
-
Partitioning: The resulting methanol extract is partitioned using a chloroform/methanol/water solvent system in a 4:1:5 (v/v/v) ratio.
-
Chromatography: The chloroform-soluble fraction is subjected to silica gel column chromatography. A stepwise elution is performed with a hexane/ethyl acetate gradient (50:1, 20:1, 10:1, 1:1, and 0:1), followed by a final elution with methanol.
-
Purification: The fractions containing the target macrocarpals are further purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield pure Macrocarpals A, B, and C.
Protocol 2: Isolation of Macrocarpal C from Eucalyptus globulus [6]
-
Extraction: Fresh leaves of E. globulus are subjected to extraction with 95% ethanol under reflux conditions for 1 hour. This process is repeated twice.
-
Drying and Partitioning: The combined ethanolic extracts are dried and then partitioned with n-hexane. This partitioning step is repeated.
-
Chromatographic Purification: The resulting n-hexane fractions are combined and subjected to further chromatographic purification to isolate Macrocarpal C.
Workflow for Macrocarpal Isolation
A generalized workflow for the isolation of macrocarpals from Eucalyptus leaves.
Signaling Pathways and Biosynthesis
The biosynthesis of macrocarpals is believed to involve the coupling of a phloroglucinol derivative with a sesquiterpene precursor. Specifically for macrocarpal A, it has been proposed that the biosynthetic pathway originates from an isovaleroylphloroglucinol dialdehyde precursor and bicyclogermacrene.[7] This suggests a general pathway for other macrocarpals, including this compound, likely involving similar precursors with variations in the subsequent enzymatic modifications.
Proposed Biosynthetic Pathway for Macrocarpals
A proposed biosynthetic pathway leading to the formation of this compound.
References
- 1. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Isolation of Macrocarpals from Eucalyptus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpals are a class of phloroglucinol-diterpene and -sesquiterpene derivatives found in various species of the Eucalyptus genus. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including potent antibacterial, antifungal, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of these promising natural products, with a focus on Macrocarpal A and related compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Discovery and Sourcing
The initial discovery of macrocarpals was driven by screening programs aimed at identifying bioactive compounds from plant sources. Macrocarpal A, a novel antibacterial compound, was first isolated from the leaves of Eucalyptus macrocarpa, a species native to Western Australia known for its large, striking red flowers.[1][2][3] Subsequently, a series of related compounds, including Macrocarpals B through G, were also isolated from the same species.[4] Other Eucalyptus species, such as Eucalyptus globulus, have been identified as sources of various macrocarpals, including Macrocarpals A, B, and C.[5][6][7]
The user's query for "Macrocarpal O" did not yield specific results for a compound with that designation in the initial searches. It is plausible that this is a less common name or a potential misspelling of a more well-documented macrocarpal, such as Macrocarpal A. This guide, therefore, focuses on the well-characterized macrocarpals.
Experimental Protocols: Isolation and Purification
The isolation of macrocarpals from Eucalyptus leaves generally involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocols are a synthesis of methodologies reported in the scientific literature.
Extraction
A common starting point for the isolation of macrocarpals is the extraction of dried and powdered Eucalyptus leaves.
-
Methanol Extraction:
-
Acetone Extraction:
-
An alternative method involves the extraction of leaves with an 80% aqueous acetone solution.[4]
-
Fractionation and Purification
The crude extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds.
-
Silica Gel Column Chromatography:
-
A stepwise elution is performed using a gradient of solvents. A typical gradient might start with hexane and progressively increase in polarity with the addition of ethyl acetate, followed by methanol.[6] For instance, a gradient of hexane/ethyl acetate (50:1, 20:1, 10:1, 1:1, and 0:1) followed by pure methanol can be used.[6]
-
Another approach utilizes a chloroform-methanol gradient.[4]
-
Sephadex LH-20 Column Chromatography:
-
Active fractions from the silica gel column can be further purified using a Sephadex LH-20 column with methanol as the mobile phase.[1]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification is often achieved using preparative reversed-phase HPLC.[4][6]
-
A C8 or C18 column is typically employed.[8]
-
A common mobile phase is a gradient of methanol and water, sometimes with the addition of a small amount of acetic acid to improve peak shape.[4] For example, a gradient from 70% methanol/30% water to 100% methanol over 60 minutes has been used.[8]
-
The following diagram illustrates a general workflow for the isolation and purification of macrocarpals.
Structural Elucidation
The chemical structure of the isolated macrocarpals is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.[6][9]
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition.[6]
-
X-ray Crystallography: Used to determine the three-dimensional structure of crystalline compounds with high accuracy.[1][2]
Quantitative Data
The yield and biological activity of macrocarpals can vary depending on the Eucalyptus species, geographical location, and the specific isolation protocol used.
Table 1: Yield of Macrocarpals from Eucalyptus macrocarpa
| Macrocarpal | Yield (mg) from 2880 g of leaves |
| A | 252.5 |
| B | 51.9 |
| C | 20.0 |
| D | 56.8 |
| E | 14.6 |
| F | 11.4 |
| G | 47.3 |
Data from a single study and may vary.[4]
Table 2: Antibacterial Activity of Macrocarpals (Minimum Inhibitory Concentration - MIC)
| Compound | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) |
| Macrocarpal A | < 0.2 | 0.4 |
MIC is the lowest concentration of a substance that prevents visible growth of a bacterium.[2]
Table 3: Dipeptidyl Peptidase 4 (DPP-4) Inhibition by Macrocarpals from Eucalyptus globulus
| Compound | Inhibition at 500 µM | Inhibition at 50 µM |
| Macrocarpal A | ~30% | Not reported |
| Macrocarpal B | ~30% | Not reported |
| Macrocarpal C | Not reported | ~90% |
DPP-4 is an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment.[6][9]
Mechanism of Action and Signaling Pathways
The biological activities of macrocarpals are attributed to their unique chemical structures, which allow them to interact with various cellular targets.
Antifungal Activity of Macrocarpal C
The antifungal mode of action of Macrocarpal C has been investigated and is proposed to involve a multi-pronged attack on fungal cells.[4][9][10]
-
Increased Membrane Permeability: Macrocarpal C disrupts the integrity of the fungal cell membrane, leading to increased permeability.[4][9]
-
Generation of Reactive Oxygen Species (ROS): The compound induces the production of ROS within the fungal cell, leading to oxidative stress and damage to cellular components.[4][9][10]
-
DNA Fragmentation: Macrocarpal C has been shown to cause fragmentation of fungal DNA, ultimately leading to apoptosis or programmed cell death.[4][10]
The following diagram illustrates the proposed antifungal mechanism of Macrocarpal C.
Antibacterial Activity
The antibacterial mechanism of phloroglucinol derivatives, including macrocarpals, is believed to involve the disruption of bacterial cell membranes and the induction of oxidative stress.[6][11] These compounds can intercalate into the lipid bilayer of the bacterial membrane, leading to a loss of structural integrity and function. This can result in the leakage of intracellular components and ultimately cell death. The generation of ROS further contributes to the antibacterial effect by damaging essential cellular macromolecules.
DPP-4 Inhibition
Macrocarpals A, B, and C have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis.[6][9] By inhibiting DPP-4, these compounds can increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This mechanism of action makes DPP-4 inhibitors a valuable class of drugs for the management of type 2 diabetes. The distinct, steep inhibition curve of Macrocarpal C suggests that it may act through a mechanism involving self-aggregation.[6][12]
The signaling pathway for DPP-4 inhibition involves the direct binding of the macrocarpal to the active site of the DPP-4 enzyme, preventing it from degrading its natural substrates.
Conclusion and Future Perspectives
Macrocarpals isolated from Eucalyptus species represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including antibacterial, antifungal, and DPP-4 inhibitory effects, make them attractive lead compounds for drug development. This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of these compounds, along with insights into their mechanisms of action.
Further research is warranted to fully elucidate the structure-activity relationships of different macrocarpals and to explore their potential in preclinical and clinical studies. The detailed experimental protocols and quantitative data presented here serve as a foundation for future investigations into this exciting family of natural products. The development of synthetic and semi-synthetic analogs of macrocarpals could also lead to the discovery of new therapeutic agents with improved potency and pharmacokinetic properties.
References
- 1. ovid.com [ovid.com]
- 2. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial activity and synergistic antibiotic mechanism of trialdehyde phloroglucinol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
The Putative Biosynthesis of Macrocarpals in Plants: A Technical Guide for Researchers
Abstract
Macrocarpals are a significant class of phloroglucinol-terpene adducts predominantly found in the plant genus Eucalyptus. These compounds exhibit a wide range of biological activities, including potent antibacterial properties, making them promising candidates for drug discovery and development. Despite their therapeutic potential, the complete biosynthetic pathway of macrocarpals in plants remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of macrocarpal biosynthesis, presenting a putative pathway based on established precursor biosynthesis and hypothesized enzymatic reactions. This document details the biosynthesis of the phloroglucinol and terpene precursors, proposes a mechanism for their coupling, and outlines subsequent tailoring reactions. Furthermore, it includes quantitative data on macrocarpal concentrations in plant tissues and detailed experimental protocols for their extraction and analysis, aiming to equip researchers with the necessary information to advance the study of these complex natural products.
Introduction
Macrocarpals are a class of specialized metabolites structurally defined by a phloroglucinol core, often formylated, linked to a sesquiterpene (C15) or diterpene (C20) moiety.[1][2] Found primarily in Eucalyptus species, these compounds are part of a larger group known as formylated phloroglucinol compounds (FPCs) or phloroglucinol-meroterpenoids.[3][4] The unique hybrid structure of macrocarpals contributes to their significant biological activities, including antibacterial and enzyme-inhibiting properties.[2][5] Understanding their biosynthesis is crucial for enabling biotechnological production and for the rational design of novel therapeutic agents. This guide synthesizes the current knowledge to propose a putative biosynthetic pathway for macrocarpals and provides practical information for their study.
Putative Biosynthetic Pathway of Macrocarpals
The biosynthesis of macrocarpals is hypothesized to occur in three main stages: 1) formation of the phloroglucinol core, 2) synthesis of the terpene precursor, and 3) coupling of the two precursors followed by tailoring reactions.
Biosynthesis of the Phloroglucinol Core
The phloroglucinol (1,3,5-trihydroxybenzene) core of macrocarpals is likely synthesized via the polyketide pathway. In this pathway, a type III polyketide synthase, specifically a phloroglucinol synthase, catalyzes the iterative condensation and cyclization of three molecules of malonyl-CoA.[6][7][8][9] While this has been well-characterized in bacteria, a similar mechanism is proposed to occur in plants.[10][11]
dot
Caption: Biosynthesis of the phloroglucinol core via the polyketide pathway.
Biosynthesis of Terpene Precursors
The terpene moieties of macrocarpals, which can be sesquiterpenes (C15) or diterpenes (C20), are synthesized from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are generated through the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.
For the formation of a sesquiterpene backbone, two molecules of IPP and one molecule of DMAPP are condensed to form farnesyl pyrophosphate (FPP, C15) by FPP synthase.[4][12] For a diterpene backbone, three molecules of IPP and one molecule of DMAPP are condensed to form geranylgeranyl pyrophosphate (GGPP, C20) by GGPP synthase.[3][13][14] Subsequently, terpene synthases (TPS) or cyclases catalyze the conversion of these linear pyrophosphates into a vast array of cyclic and acyclic terpene skeletons.[1][2][15][16][17] The specific terpene synthases involved in macrocarpal biosynthesis in Eucalyptus have not yet been identified.
dot
Caption: General biosynthetic pathway of sesquiterpene and diterpene precursors.
Putative Coupling and Tailoring Reactions
The crucial step in macrocarpal biosynthesis is the coupling of the phloroglucinol core with the terpene pyrophosphate precursor. This reaction is likely catalyzed by a prenyltransferase, which facilitates the electrophilic addition of the terpene moiety to the electron-rich aromatic ring of phloroglucinol.[18][19][20] The specific prenyltransferase responsible for this transformation in Eucalyptus is yet to be identified.
Following the coupling, a series of tailoring reactions, including formylation, oxidation, and further cyclization, are hypothesized to occur, leading to the diverse array of macrocarpal structures. The formyl groups present on many macrocarpals are likely introduced by formyltransferases. Subsequent intramolecular cyclizations, potentially enzyme-catalyzed or spontaneous, could then form the complex ring systems characteristic of many macrocarpals.[21]
dot
Caption: A putative pathway for the biosynthesis of macrocarpals.
Quantitative Data
Quantitative analysis of macrocarpals and other FPCs in Eucalyptus species has revealed significant variation in their concentrations depending on the species, tissue type, and developmental stage. The table below summarizes representative quantitative data from the literature.
| Compound Class | Eucalyptus Species | Tissue | Concentration (mg/g DW) | Reference |
| Total FPCs | E. camphora | Expanded Leaves | 65 | [13] |
| Total FPCs | E. globulus | Expanded Leaves | 41 | [13] |
| Sideroxylonals | E. melliodora | Leaves | up to 52 | [13] |
| Sideroxylonals | E. loxophleba ssp. lissophloia | Leaves | up to 100 | [13] |
| Macrocarpals A-G | E. macrocarpa | Leaves | Yields from 2880g: A: 252.5mg, B: 51.9mg, C: 20.0mg, D: 56.8mg, E: 14.6mg, F: 11.4mg, G: 47.3mg | [22] |
Experimental Protocols
Extraction of Macrocarpals from Eucalyptus Leaves
This protocol is adapted from the methods described for the isolation of macrocarpals B-G from Eucalyptus macrocarpa.[22]
-
Harvesting and Drying: Collect fresh leaves of the desired Eucalyptus species. Air-dry the leaves at room temperature until a constant weight is achieved.
-
Grinding: Grind the dried leaves into a fine powder using a laboratory mill.
-
Extraction:
-
Macerate the powdered leaf material (e.g., 2.88 kg) with 80% acetone at room temperature with occasional stirring for 48 hours.
-
Filter the extract through cheesecloth and then filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain an aqueous residue.
-
-
Fractionation:
-
Partition the aqueous residue with ethyl acetate.
-
Separate the ethyl acetate layer and concentrate it to dryness to yield a crude extract.
-
Wash the neutral fraction of the crude extract with hexane to remove non-polar compounds.
-
-
Chromatographic Separation:
-
Subject the resulting paste to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol (e.g., 5:1 followed by 2:1) to obtain active fractions.
-
Further purify the active fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Final purification can be achieved by reversed-phase High-Performance Liquid Chromatography (HPLC) using a methanol-acetic acid-water mobile phase.[22]
-
Analysis of Macrocarpals by UHPLC-DAD-ESI-Q-TOF-MS/MS
This protocol is based on the method developed for the quantification and localization of FPCs.[13]
-
Sample Preparation: Extract finely ground plant material (e.g., 10 mg) with 1 mL of 80% methanol containing an internal standard. Vortex and sonicate the mixture, then centrifuge to pellet the debris.
-
UHPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: A typical flow rate for UHPLC (e.g., 0.4 mL/min).
-
Injection Volume: 1-5 µL.
-
-
DAD Detection: Monitor the eluent at a wavelength of 275 nm, which is characteristic for FPCs.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Mass Analyzer: Quadrupole time-of-flight (Q-TOF).
-
Data Acquisition: Acquire data in MS and MS/MS modes to obtain accurate mass and fragmentation patterns for compound identification.
-
dot
References
- 1. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phloroglucinol synthase - Wikipedia [en.wikipedia.org]
- 10. Biosynthesis of phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Class II terpene cyclases: structures, mechanisms, and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plant Aromatic Prenyltransferases: Tools for Microbial Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Late-Stage Terpene Cyclization by an Integral Membrane Cyclase in the Biosynthesis of Isoprenoid Epoxycyclohexenone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Spectroscopic Data for Macrocarpal O Identification: A Technical Overview
Despite a comprehensive search for spectroscopic data pertaining to the identification of Macrocarpal O, including its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, no specific experimental values for this compound could be located in the available scientific literature and databases. While information is available for a range of other macrocarpal compounds isolated from Eucalyptus species, such as Macrocarpals A, B, C, and G, data for this compound remains elusive.
This technical guide aims to provide a framework for the identification of novel phloroglucinol-diterpene adducts like macrocarpals, outlining the general methodologies and data presentation expected by researchers in the field of natural product chemistry and drug development. While the specific data for this compound is not available, the following sections detail the typical experimental protocols and data interpretation used for the characterization of this class of compounds.
General Experimental Protocols for Macrocarpal Isolation and Characterization
The isolation and identification of macrocarpals from Eucalyptus species typically involves a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.
Extraction
A general workflow for the extraction of macrocarpals is depicted in the diagram below. The process usually begins with the air-drying and grinding of plant material, followed by extraction with organic solvents of increasing polarity.
Caption: General workflow for the extraction of macrocarpals.
Chromatographic Separation
The crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate the individual macrocarpals. A typical separation cascade is illustrated below.
Biological Activity Screening of Macrocarpal O: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal O, a member of the phloroglucinol-terpene derivatives known as macrocarpals, is a natural product isolated from Eucalyptus species. This technical guide provides a comprehensive overview of the current knowledge on the biological activities of this compound and its related compounds. The document details its cytotoxic, antimicrobial, and potential anti-inflammatory and antioxidant properties. Experimental protocols for the key assays and visual representations of the implicated signaling pathways are provided to facilitate further research and drug development efforts.
Biological Activities of this compound
This compound has demonstrated a range of biological activities, with the most pronounced effects observed in cytotoxicity and antimicrobial assays. While direct evidence for its anti-inflammatory and antioxidant effects is still emerging, studies on related macrocarpals and extracts from their natural sources suggest a strong potential for these activities.
Cytotoxic Activity
This compound has exhibited notable cytotoxic effects against human cancer cell lines. This activity is a critical starting point for the investigation of its potential as an anticancer agent.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (μM) | Reference |
| A549 (Human lung carcinoma) | SRB | 72 | < 10 | [1] |
| HL-60 (Human promyelocytic leukemia) | MTT | 72 | < 10 | [1] |
Antimicrobial Activity
Macrocarpals, as a class of compounds, have shown significant antibacterial activity, particularly against Gram-positive bacteria. This suggests their potential as novel antibiotic leads.
Table 2: Antibacterial Spectrum of Macrocarpals
| Bacterial Strain | Activity | Reference |
| Bacillus subtilis | Active | [2] |
| Staphylococcus aureus | Active | [2] |
Antifungal Activity
While specific data for this compound is limited, the closely related Macrocarpal C has been shown to possess potent antifungal activity. The proposed mechanism involves the disruption of fungal cell membrane integrity, induction of reactive oxygen species (ROS), and ultimately, apoptosis.
Table 3: Antifungal Activity of Macrocarpal C
| Fungal Strain | Assay Type | MIC (µg/mL) | Reference |
| Trichophyton mentagrophytes | Broth Dilution | 1.95 | [3] |
Anti-inflammatory and Antioxidant Activities
Extracts from Eucalyptus species, rich in macrocarpals, have demonstrated both anti-inflammatory and antioxidant properties. The proposed anti-inflammatory mechanism involves the inhibition of key inflammatory mediators. While specific quantitative data for this compound is not yet available, the general activity of related compounds suggests a promising area for future investigation.
Enzyme Inhibitory Activity
Macrocarpal C has been identified as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This finding suggests a potential therapeutic application for macrocarpals in the management of type 2 diabetes.
Table 4: DPP-4 Inhibitory Activity of Macrocarpals
| Compound | Concentration (µM) | % Inhibition | Reference |
| Macrocarpal A | 500 | ~30 | [4][5][6][7] |
| Macrocarpal B | 500 | ~30 | [4][5][6][7] |
| Macrocarpal C | 50 | 90 | [4][5][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further screening of this compound and its analogues.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Antimicrobial Assay
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Agar Plates: Prepare a series of agar plates containing two-fold dilutions of this compound.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Spot-inoculate the bacterial suspension onto the surface of the agar plates.
-
Incubation: Incubate the plates under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Antifungal Mechanism of Action Assays
This assay uses a fluorescent dye that can only enter cells with compromised plasma membranes.
-
Fungal Culture: Grow the fungal strain to the desired phase.
-
Staining: Resuspend the fungal cells in a suitable buffer containing SYTOX Green dye.
-
Compound Treatment: Add various concentrations of the test compound.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~525 nm. An increase in fluorescence indicates membrane damage.
This assay utilizes a probe that becomes fluorescent upon oxidation by ROS.
-
Cell Loading: Incubate fungal cells with DCFH-DA solution.
-
Compound Treatment: Treat the cells with the test compound.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm. An increase in fluorescence indicates ROS production.
This assay detects DNA breaks, a hallmark of apoptosis.
-
Cell Fixation and Permeabilization: Fix the fungal cells and permeabilize the cell walls.
-
TUNEL Reaction: Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect labeled DNA.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and related compounds are likely mediated through the modulation of various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows discussed in this guide.
Conclusion and Future Directions
This compound has emerged as a promising natural product with significant cytotoxic and antimicrobial activities. While its anti-inflammatory and antioxidant potential is strongly suggested by studies on related compounds, further direct investigation is required to quantify these effects and elucidate the underlying molecular mechanisms. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers to build upon the existing knowledge and to further explore the therapeutic potential of this compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and lead optimization to fully realize the drug development potential of this fascinating natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Vitro Effects of Macrocarpals: A Technical Overview
A focus on Macrocarpal C due to the current absence of published in vitro studies on Macrocarpal O.
This technical guide provides a comprehensive overview of the preliminary in vitro studies on the biological effects of macrocarpals, with a primary focus on Macrocarpal C, a phloroglucinol derivative isolated from Eucalyptus species. Due to the limited availability of specific data on "this compound" in the current scientific literature, this document synthesizes the existing research on closely related macrocarpal compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Antifungal Activity of Macrocarpal C
Macrocarpal C has demonstrated significant antifungal properties, particularly against the dermatophyte Trichophyton mentagrophytes.[1][2] The primary mechanisms of its antifungal action involve the disruption of fungal cell membrane integrity, induction of oxidative stress, and initiation of apoptosis.[1][2]
Quantitative Data on Antifungal Effects
The following table summarizes the key quantitative findings from in vitro studies on the antifungal activity of Macrocarpal C against T. mentagrophytes.
| Experimental Assay | Concentration | Result | Reference |
| Fungal Membrane Permeability (SYTOX® Green Uptake) | 1 × MIC | 69.2% increase (P = 0.0043) | [1] |
| 0.5 × MIC | 42.0% increase (P = 0.0158) | [1] | |
| 0.25 × MIC | 13.6% increase (P = 0.0146) | [1] | |
| Intracellular Reactive Oxygen Species (ROS) Production | Not specified | Significant increase (P = 0.0063) | [1][2] |
| DNA Fragmentation (Apoptosis) | Not specified | Significant induction (P = 0.0007) | [1][2] |
Experimental Protocols
This assay evaluates the integrity of the fungal cell membrane following treatment with Macrocarpal C.
-
Cell Culture: Trichophyton mentagrophytes is cultured in an appropriate broth medium.
-
Treatment: Fungal cultures are treated with varying concentrations of Macrocarpal C (e.g., 0.25 × MIC, 0.5 × MIC, and 1 × MIC) for 24 hours.[1] A negative control (untreated) and positive controls (e.g., terbinafine hydrochloride, nystatin) are included.[1]
-
Staining: SYTOX® Green, a fluorescent dye that only enters cells with compromised membranes, is added to the cultures at a final concentration of 0.5 µM.
-
Analysis: The fluorescence intensity, which is proportional to the number of cells with damaged membranes, is measured using a fluorescence spectrophotometer at an excitation wavelength of 488 nm and an emission wavelength of 540 nm.[2]
This protocol measures the generation of intracellular ROS, an indicator of oxidative stress.
-
Cell Culture and Treatment: Fungal cells are cultured and treated with Macrocarpal C as described above.
-
Probing: 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA), a cell-permeable fluorogenic probe, is added to the fungal cultures at a final concentration of 25 µM and incubated for 30 minutes at 37°C.[2]
-
Analysis: Inside the cells, carboxy-H2DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured at an excitation wavelength of 488 nm and an emission wavelength of 540 nm.[2]
The terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay is employed to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation and Treatment: Fungal cells are treated with Macrocarpal C.
-
TUNEL Staining: The assay is performed using a commercially available TUNEL kit, following the manufacturer's instructions. This involves fixing the cells, permeabilizing them, and then incubating with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.
-
Analysis: TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA. The resulting fluorescence is then quantified to determine the extent of apoptosis.
Visualization of Antifungal Experimental Workflow
Proposed Antifungal Mechanism of Action of Macrocarpal C
References
An In-depth Technical Guide on the Initial Hypothesized Mechanism of Action of Macrocarpals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpals are a class of sesquiterpenoid natural products isolated from various species of the Eucalyptus plant, such as Eucalyptus globulus and Eucalyptus macrocarpa[1][2]. This guide focuses on the initial hypothesized mechanism of action of several key macrocarpals, including Macrocarpal A, B, and C, based on available preclinical research. These compounds have demonstrated a range of biological activities, including antibacterial, antifungal, and potential anticancer effects[3][4][5][6][7]. The primary mechanism of action appears to be multifaceted, involving the disruption of cellular membranes, induction of oxidative stress, and interference with key signaling pathways.
Core Biological Activities and Hypothesized Mechanisms
The biological activities of macrocarpals have been investigated in various contexts, leading to several initial hypotheses regarding their mechanisms of action. These are summarized below and detailed in the subsequent sections.
1. Antimicrobial and Antifungal Activity: The most well-documented activity of macrocarpals is their ability to inhibit the growth of various pathogens. The proposed mechanism centers on the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death.
2. Anticancer Activity: Preliminary studies suggest that macrocarpals can inhibit the growth of cancer cells. The hypothesized mechanisms include the induction of apoptosis (programmed cell death) and the destruction of the cellular cytoskeleton[3].
3. Enzyme Inhibition: Certain macrocarpals have been shown to inhibit specific enzymes, such as dipeptidyl peptidase 4 (DPP-4), suggesting a potential role in metabolic regulation[8].
Detailed Mechanistic Insights
Antifungal Mechanism of Action: A Case Study of Macrocarpal C
A study on the antifungal mode of action of Macrocarpal C against the dermatophyte Trichophyton mentagrophytes provides significant insights into its mechanism[5].
Experimental Approach: The study utilized a bioassay-guided fractionation to isolate Macrocarpal C from the fresh leaves of Eucalyptus globulus[5]. The antifungal activity was then characterized through a series of in vitro assays to assess its impact on fungal membrane permeability, reactive oxygen species (ROS) production, and DNA fragmentation[5].
Key Findings:
-
Increased Membrane Permeability: Treatment with Macrocarpal C led to a significant, dose-dependent increase in the permeability of the fungal membrane. This was demonstrated by an increased uptake of SYTOX® Green, a fluorescent dye that can only enter cells with compromised membranes[5].
-
Induction of Oxidative Stress: Macrocarpal C was found to trigger an increase in intracellular ROS in the fungal cells. The accumulation of ROS can lead to cellular damage and apoptosis[5].
-
DNA Fragmentation: The study also revealed that Macrocarpal C induces apoptosis in fungal cells, as evidenced by DNA fragmentation detected through a TUNEL assay[5].
Hypothesized Antifungal Signaling Pathway: The findings suggest a multi-pronged attack on fungal cells. The initial disruption of the cell membrane likely facilitates the entry of the compound and triggers a cascade of events, including the production of ROS and subsequent DNA damage, ultimately leading to apoptotic cell death.
DOT script for Antifungal Mechanism of Macrocarpal C
Caption: Hypothesized antifungal mechanism of Macrocarpal C.
Anticancer Mechanism of Action: A Focus on Macrocarpal I
Research on Macrocarpal I has shed light on its potential as an anticancer agent, particularly in the context of colorectal cancer (CRC)[3].
Experimental Approach: In this study, four protein molecules associated with CRC growth and metastasis (PRL-3, CLIC4, THBS2, and BGN) were selected as drug targets. A screening of small molecule compounds identified Macrocarpal I as a potent inhibitor of CRC cell proliferation[3]. The effects of Macrocarpal I were then evaluated on CRC cell lines and in a nude mouse model of subcutaneous tumorigenesis[3].
Key Findings:
-
Inhibition of Cell Proliferation and Colony Formation: Macrocarpal I was effective in inhibiting the proliferation and colony-forming ability of CRC cells in vitro[3].
-
Tumor Growth Inhibition in Vivo: In the nude mouse model, Macrocarpal I was shown to inhibit subcutaneous tumorigenesis[3].
-
Cytoskeletal Disruption and Apoptosis: The compound was observed to destroy the cytoskeleton of CRC cells and promote apoptosis[3].
-
Modulation of Kinase Activity and DNA Repair: RNA-sequencing analysis suggested that the mechanism of action involves effects on kinase activity, the cytoskeleton, and DNA repair pathways[3].
Hypothesized Anticancer Signaling Pathway: The initial hypothesis for Macrocarpal I's anticancer activity involves a multi-target approach. By potentially binding to and inhibiting key proteins involved in cancer progression, it disrupts essential cellular processes such as cell structure maintenance and proliferation, ultimately leading to apoptotic cell death.
DOT script for Anticancer Mechanism of Macrocarpal I
Caption: Hypothesized anticancer mechanism of Macrocarpal I.
Quantitative Data Summary
| Compound | Biological Activity | Cell Line/Organism | Key Quantitative Data | Reference |
| Macrocarpal A | Antibacterial | Bacillus subtilis, Staphylococcus aureus | Not specified | [2] |
| Intestinal Permeability | Caco-2 cells | P(app): (1.70±0.06)x10⁻⁶ cm/s | [9] | |
| Macrocarpal B | Intestinal Permeability | Caco-2 cells | P(app): (1.99±0.10)x10⁻⁶ cm/s | [9] |
| Macrocarpal C | Antifungal (MIC) | Trichophyton mentagrophytes | 1.95 µg/mL | [5] |
| Fungal Membrane Permeability | Trichophyton mentagrophytes | 69.2% increase in SYTOX® Green uptake at 1x MIC | [5] | |
| DPP-4 Inhibition | - | 90% inhibition at 50 µM | [8] | |
| Macrocarpal I | Anticancer | Colorectal cancer cells | Inhibition rate was the highest among tested compounds | [3] |
Experimental Protocols
Antifungal Activity of Macrocarpal C
-
Isolation: Macrocarpal C was isolated from the n-hexane fraction of a 95% ethanol extract of fresh Eucalyptus globulus leaves using chromatographic purification[5].
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of Macrocarpal C against T. mentagrophytes was determined using the standard M38-A2 method from the Clinical Laboratory Standards Institute (CLSI)[5].
-
Fungal Membrane Permeability Assay: T. mentagrophytes cells were treated with Macrocarpal C at different concentrations (0.25x, 0.5x, and 1x MIC). The uptake of SYTOX® Green dye was measured to assess membrane permeability[5].
-
Reactive Oxygen Species (ROS) Production Assay: Intracellular ROS production was measured using the cell-permeable fluorogenic probe 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate[5].
-
DNA Fragmentation (TUNEL) Assay: DNA fragmentation, an indicator of apoptosis, was detected using a terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay[5].
DOT script for Antifungal Experimental Workflow
Caption: Experimental workflow for antifungal activity assessment.
Anticancer Activity of Macrocarpal I
-
Compound Screening: Small molecule compounds were screened based on their ability to bind to four target proteins: PRL-3, CLIC4, THBS2, and BGN[3].
-
Cell Culture: Colorectal cancer cell lines were used for in vitro experiments.
-
Cell Proliferation and Colony Formation Assays: The effect of Macrocarpal I on the growth and colony-forming ability of CRC cells was assessed.
-
In Vivo Tumorigenesis Model: Subcutaneous tumors were established in nude mice, and the effect of Macrocarpal I treatment on tumor growth was monitored[3].
-
RNA-Sequencing Analysis: RNA-seq was performed to determine the molecular mechanism through which Macrocarpal I inhibited the progression of CRC[3].
Conclusion and Future Directions
The initial hypotheses surrounding the mechanism of action of macrocarpals suggest that these natural products are promising candidates for further drug development. Their multifaceted modes of action, targeting fundamental cellular processes such as membrane integrity, oxidative stress, and key signaling pathways, make them attractive for applications in infectious diseases and oncology.
Future research should focus on:
-
Target Deconvolution: Precisely identifying the molecular targets of different macrocarpals.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of macrocarpals in more advanced preclinical models of disease.
This in-depth guide provides a foundational understanding of the initial hypothesized mechanisms of action of macrocarpals, offering a valuable resource for researchers and scientists in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The inhibition of colorectal cancer growth by the natural product macrocarpal I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrocarpal A | CAS:132951-90-7 | Manufacturer ChemFaces [chemfaces.com]
Therapeutic Potential of Macrocarpals: A Technical Review for Drug Development
Introduction
Macrocarpals are a class of phloroglucinol-terpene derivatives, natural compounds predominantly isolated from plants of the Eucalyptus species. These compounds have garnered significant interest in the scientific community for their diverse and potent pharmacological activities. This technical guide provides a comprehensive review of the existing literature on the therapeutic potential of macrocarpals, with a focus on their anti-inflammatory, anticancer, antioxidant, antidiabetic, and antimicrobial properties. The information is presented to aid researchers, scientists, and drug development professionals in their exploration of these promising natural products.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the therapeutic activities of macrocarpals and extracts from plants rich in these compounds.
Table 1: Antimicrobial Activity of Macrocarpals
| Compound/Extract | Organism | Activity | Result | Reference |
| Macrocarpal A | Bacillus subtilis PCI219 | Antibacterial | MIC < 0.2 µg/mL | [1] |
| Macrocarpal A | Staphylococcus aureus FDA209P | Antibacterial | MIC = 0.4 µg/mL | [1] |
| Macrocarpals B-G | Bacillus subtilis | Antibacterial | - | [2] |
| Macrocarpals B-G | Staphylococcus aureus | Antibacterial | - | [2] |
| Macrocarpal C | Trichophyton mentagrophytes | Antifungal | MIC = 1.95 µg/mL | [3] |
| Macrocarpal C | Trichophyton rubrum | Antifungal | - | [3] |
| Macrocarpal C | Paecilomyces variotii | Antifungal | - | [3] |
MIC: Minimum Inhibitory Concentration
Table 2: Anti-inflammatory and Antioxidant Activity
| Extract/Compound | Assay | Activity | Result | Reference |
| Phaleria macrocarpa pericarp extract | DPPH radical scavenging | Antioxidant | 71.97% inhibition | [4][5] |
| Phaleria macrocarpa mesocarp extract | DPPH radical scavenging | Antioxidant | 62.41% inhibition | [4][5] |
| Phaleria macrocarpa pericarp extract | Ferric reducing antioxidant power | Antioxidant | 92.35% | [4][5] |
| Phaleria macrocarpa mesocarp extract | Ferric reducing antioxidant power | Antioxidant | 78.78% | [4][5] |
| Phaleria macrocarpa pericarp extract | NO scavenging | Antioxidant | 65.68% inhibition | [4][5] |
| Phaleria macrocarpa mesocarp extract | NO scavenging | Antioxidant | 53.45% inhibition | [4][5] |
| Phaleria macrocarpa pericarp extract | NO synthesis inhibition (LPS/IFN-γ stimulated RAW 264.7 cells) | Anti-inflammatory | 63.4 ± 1.4% inhibition | [4][6] |
| Phaleria macrocarpa mesocarp extract | NO synthesis inhibition (LPS/IFN-γ stimulated RAW 264.7 cells) | Anti-inflammatory | 69.5 ± 1.4% inhibition | [4][6] |
| Predimenol (P. macrocarpa extract) | COX-2, iNOS, TNF-α, IL-1β, IL-2, IL-6 | Anti-inflammatory | Downregulation | [7] |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; NO: Nitric Oxide; LPS: Lipopolysaccharide; IFN-γ: Interferon-gamma; COX-2: Cyclooxygenase-2; iNOS: Inducible Nitric Oxide Synthase; TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin
Table 3: Cytotoxic and Anticancer Activity
| Extract/Compound | Cell Line | Activity | Result (IC50) | Reference |
| Phaleria macrocarpa methanol extract | SKOV-3 (ovarian cancer) | Cytotoxic | 7.75 ± 2.56 µg/mL (72h) | [8] |
| Phaleria macrocarpa chloroform extract | MDA-MB231 (breast cancer) | Cytotoxic | 7.80 ± 1.57 µg/mL (48h) | [8] |
| Phalerin (P. macrocarpa) | Myeloma cell line | Cytotoxic | 83 µg/mL | [9] |
| Macrocarpal I | Colorectal cancer cells | Antiproliferative | Effective inhibition | [10] |
IC50: Half-maximal inhibitory concentration
Table 4: Antidiabetic Activity (DPP-4 Inhibition)
| Compound | Concentration | Activity | Result | Reference |
| Macrocarpal A | 500 µM | DPP-4 Inhibition | ~30% inhibition | [11] |
| Macrocarpal B | 500 µM | DPP-4 Inhibition | ~30% inhibition | [11] |
| Macrocarpal C | 50 µM | DPP-4 Inhibition | ~90% inhibition | [11] |
DPP-4: Dipeptidyl peptidase-4
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on macrocarpals.
1. Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)
The MIC of macrocarpals against various microbial strains is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Macrocarpal Solutions: A stock solution of the macrocarpal is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial twofold dilutions of the stock solution are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI 1640 medium for fungi.
-
Incubation: An equal volume of the microbial inoculum is added to each well containing the serially diluted macrocarpal. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a temperature and duration appropriate for the fungal species being tested.
-
Determination of MIC: The MIC is defined as the lowest concentration of the macrocarpal that completely inhibits visible growth of the microorganism.
2. Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. In a microplate well or a cuvette, a specific volume of the macrocarpal solution (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.
3. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) and seeded in 96-well plates. The cells are then pre-treated with various concentrations of the macrocarpal for a specific duration (e.g., 1 hour).
-
Stimulation: After pre-treatment, the cells are stimulated with LPS (and in some cases, also with interferon-gamma, IFN-γ) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Measurement of Nitrite: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.
-
Calculation: The amount of NO produced is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is then calculated.
4. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding and Treatment: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then treated with various concentrations of the macrocarpal or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT is added to each well. The plate is incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to convert the water-soluble MTT into an insoluble formazan.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Calculation: The cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Macrocarpals exert their therapeutic effects by modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways involved.
Caption: Macrocarpals' anti-inflammatory action via NF-κB inhibition.
Caption: Macrocarpals induce apoptosis by regulating Bcl-2 and Bax.
Caption: Antifungal mechanism of Macrocarpal C.
Conclusion and Future Directions
The available literature strongly supports the therapeutic potential of macrocarpals across a spectrum of diseases. Their potent antimicrobial, anti-inflammatory, antioxidant, and anticancer activities make them attractive candidates for further drug development. In particular, the ability of certain macrocarpals to inhibit DPP-4 presents a novel avenue for the development of new antidiabetic agents.
Future research should focus on:
-
Isolation and characterization of novel macrocarpal compounds: A vast number of Eucalyptus and other plant species remain unexplored for their macrocarpal content.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by different macrocarpals will be crucial for their development as targeted therapies.
-
In vivo efficacy and safety studies: While in vitro studies have shown promising results, robust animal studies are needed to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds.
-
Structure-activity relationship (SAR) studies: Understanding the relationship between the chemical structure of macrocarpals and their biological activity will enable the design and synthesis of more potent and selective analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant, anti-inflammatory and cytotoxicity of Phaleria macrocarpa (Boerl.) Scheff Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant, Anti-inflammatory and Cytotoxicity of Phaleria macrocarpa (Boerl.) Scheff Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory Effect of Predimenol, A Bioactive Extract from Phaleria macrocarpa, through the Suppression of NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemical constituents, nutritional values, phenolics, flavonols, flavonoids, antioxidant and cytotoxicity studies on Phaleria macrocarpa (Scheff.) Boerl fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jppres.com [jppres.com]
- 10. The inhibition of colorectal cancer growth by the natural product macrocarpal I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Derivatives and Analogues of Macrocarpal O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpals are a class of formylated phloroglucinol-terpene derivatives predominantly isolated from various species of the Eucalyptus genus. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the known derivatives and analogues of Macrocarpal O, with a focus on their quantitative biological data, the experimental protocols used for their characterization, and the underlying signaling pathways where applicable.
Known Derivatives and Analogues
A series of Macrocarpal derivatives, designated Macrocarpals A through J, have been isolated and characterized. These compounds share a common structural scaffold, typically consisting of a phloroglucinol core linked to a terpene moiety. Variations in the terpene structure and the substitution pattern on the phloroglucinol ring give rise to the diversity of this family of natural products.
Quantitative Biological Data
The biological activities of various Macrocarpal derivatives have been quantified and are summarized in the tables below for easy comparison.
Table 1: Antimicrobial Activity of Macrocarpal Derivatives
| Compound | Organism | Activity | MIC (µg/mL) | Reference |
| Macrocarpal C | Trichophyton mentagrophytes | Antifungal | 1.95 | [1][2] |
| Macrocarpal H | Oral Pathogenic Microorganisms | Antibacterial | 0.20 - 6.25 | [3] |
| Macrocarpal I | Oral Pathogenic Microorganisms | Antibacterial | 0.20 - 6.25 | [3] |
| Macrocarpal J | Oral Pathogenic Microorganisms | Antibacterial | 0.20 - 6.25 | [3] |
Note: Specific MIC values for Macrocarpals A, B, D, E, F, and G against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus were not available in the reviewed literature, although their activity has been reported[4].
Table 2: Enzyme Inhibitory Activity of Macrocarpal Derivatives
| Compound | Enzyme | Activity | Inhibition Data | Reference |
| Macrocarpal A | Dipeptidyl peptidase-4 (DPP-4) | Inhibition | Modest inhibition at 500 µM | [5][6] |
| Macrocarpal B | Dipeptidyl peptidase-4 (DPP-4) | Inhibition | Modest inhibition at 500 µM | [5][6] |
| Macrocarpal C | Dipeptidyl peptidase-4 (DPP-4) | Inhibition | 90% inhibition at 50 µM | [5][6] |
Table 3: Cytotoxic Activity of Macrocarpal Derivatives
| Compound | Cell Line | Activity | IC50 | Reference |
| Macrocarpal A | Not Specified | Cytotoxicity | < 10 µM | |
| Macrocarpal B | Not Specified | Cytotoxicity | < 10 µM |
*Precise IC50 values were not available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of Macrocarpal derivatives.
Isolation and Purification of Macrocarpals from Eucalyptus Leaves
A general method for the isolation of Macrocarpals involves bioassay-guided fractionation of a crude extract from Eucalyptus leaves.
Protocol:
-
Extraction: Air-dried and powdered Eucalyptus leaves are extracted with an organic solvent, typically methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Bioassay-Guided Fractionation: Each fraction is tested for the biological activity of interest (e.g., antimicrobial, enzyme inhibitory). The most active fraction is selected for further purification.
-
Chromatographic Purification: The active fraction is subjected to a series of chromatographic techniques to isolate the pure compounds. This typically involves:
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate components based on their affinity for the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., methanol-water gradient). Fractions are collected and monitored by UV detection.
-
-
Structure Elucidation: The chemical structure of the purified compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Semisynthesis of Macrocarpal C from Macrocarpal A
An efficient method for the semisynthesis of Macrocarpal C has been reported via the selective exo-dehydration of Macrocarpal A[7].
Protocol (Conceptual Overview):
-
Starting Material: Purified Macrocarpal A is used as the starting material.
-
Dehydration Reaction: Macrocarpal A is treated with a suitable dehydrating agent under controlled reaction conditions to selectively remove a water molecule, leading to the formation of the double bond characteristic of Macrocarpal C.
-
Purification: The reaction mixture is purified using chromatographic techniques, such as HPLC, to isolate pure Macrocarpal C.
-
Characterization: The identity and purity of the synthesized Macrocarpal C are confirmed by comparing its spectroscopic data (NMR, MS) with that of the natural product.
Antifungal Mechanism of Action Assays for Macrocarpal C
The antifungal mode of action of Macrocarpal C against Trichophyton mentagrophytes has been elucidated through a series of in vitro assays[1].
This assay determines if a compound disrupts the fungal cell membrane.
Protocol:
-
Fungal Culture: T. mentagrophytes is cultured in a suitable broth medium.
-
Treatment: Fungal cells are treated with various concentrations of Macrocarpal C (e.g., 0.25x, 0.5x, and 1x MIC) in the presence of SYTOX® Green dye (typically 0.2 to 5 µM)[8][9][10][11][12]. SYTOX® Green is a fluorescent dye that can only enter cells with compromised plasma membranes.
-
Incubation: The treated cells are incubated for a specific period (e.g., 30 minutes to 1 hour) at an appropriate temperature (e.g., 37°C).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. An increase in fluorescence indicates membrane damage.
This assay measures the generation of intracellular ROS.
Protocol:
-
Fungal Culture and Treatment: T. mentagrophytes cells are treated with Macrocarpal C at its MIC for different time intervals (e.g., 0.5, 1, and 3 hours)[1].
-
Loading with DCFH-DA: The treated fungal cells are washed and then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10-25 µM) for a specified time (e.g., 30 minutes) in the dark[13][14][15][16]. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence corresponds to an increase in intracellular ROS levels.
This assay detects DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Fungal Culture and Treatment: T. mentagrophytes cells are treated with Macrocarpal C at its MIC for various durations.
-
Fixation and Permeabilization: The fungal cells are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: The cells are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., fluorescein-dUTP)[2][17][18][19][20]. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Analysis: The cells are then analyzed by fluorescence microscopy or flow cytometry to detect the fluorescent signal, which indicates the presence of DNA fragmentation.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the DPP-4 enzyme.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the Macrocarpal derivatives for a specific time (e.g., 10-30 minutes) at 37°C[5][21][22][23][24].
-
Substrate Addition: A fluorogenic substrate, such as Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin), is added to initiate the enzymatic reaction.
-
Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by DPP-4, is monitored over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
IC50 Calculation: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at an appropriate density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Macrocarpal derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm[25][26][27][28]. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Antifungal Mechanism of Macrocarpal C
Macrocarpal C exerts its antifungal activity against T. mentagrophytes through a multi-pronged mechanism that ultimately leads to fungal cell death[1].
Caption: Antifungal mechanism of Macrocarpal C.
Macrocarpal A and Ceramide Synthesis in Keratinocytes
Macrocarpal A has been shown to increase ceramide levels in human keratinocytes, which is beneficial for skin barrier function. It achieves this by upregulating the expression of key enzymes involved in the ceramide biosynthesis pathway.
Caption: Macrocarpal A's effect on ceramide synthesis.
Conclusion
The Macrocarpal family of natural products represents a promising source of lead compounds for the development of new therapeutic agents. Their diverse biological activities, coupled with their unique chemical structures, make them attractive targets for further investigation. This technical guide provides a consolidated resource for researchers in the field, summarizing the current knowledge on their derivatives, biological activities, and mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of these fascinating molecules.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 3. Macrocarpals H, I, and J from the Leaves of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Semisynthesis of macrocarpal C and analogues by selective dehydration of macrocarpal A or B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Double Staining Method Using SYTOX Green and Calcofluor White for Studying Fungal Parasites of Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. arigobio.com [arigobio.com]
- 17. TUNEL assay - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. sileks.com [sileks.com]
- 20. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oatext.com [oatext.com]
- 23. rsc.org [rsc.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 27. texaschildrens.org [texaschildrens.org]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Macrocarpal O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal O, a member of the phloroglucinol-sesquiterpene adducts, is a natural compound that has been isolated from the leaves of Eucalyptus globulus.[1][2][3][4] The macrocarpal family of compounds, including Macrocarpals A, B, and C, have demonstrated various biological activities, such as antibacterial properties and the inhibition of dipeptidyl peptidase 4 (DPP-4).[5][6] The inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. This document provides a detailed protocol for the extraction and purification of this compound, intended to guide researchers in isolating this compound for further investigation into its therapeutic potential.
Data Presentation
The following table summarizes the yields of various macrocarpals obtained from Eucalyptus macrocarpa leaves, providing a reference for expected yields during the extraction process.
| Macrocarpal | Yield (mg) from 2880 g of leaves |
| A | 252.5 |
| B | 51.9 |
| C | 20.0 |
| D | 56.8 |
| E | 14.6 |
| F | 11.4 |
| G | 47.3 |
Experimental Protocols
This section outlines a general yet detailed methodology for the extraction and purification of this compound from Eucalyptus leaves, based on established procedures for similar macrocarpal compounds.
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Eucalyptus globulus should be collected.
-
Drying: The leaves should be air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds.
-
Grinding: The dried leaves should be ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction:
-
The powdered leaves are extracted with an organic solvent. Common solvents used for macrocarpal extraction include 95% ethanol, methanol, or acetone.
-
A typical procedure involves refluxing the plant material with the solvent for a specified period (e.g., 1-2 hours) and repeating the extraction process to ensure maximum yield.
-
-
Solvent Removal: The resulting extracts are combined, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
Solvent Partitioning
-
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
A common partitioning scheme involves dissolving the dried extract in a methanol/water mixture and then partitioning it against a nonpolar solvent like n-hexane to remove lipids and other nonpolar compounds. The more polar macrocarpals will remain in the hydroalcoholic phase.
-
Alternatively, a chloroform/methanol/water partition can be employed.[5]
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure this compound.
-
Silica Gel Column Chromatography:
-
The partitioned extract is loaded onto a silica gel column.
-
Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[5]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions enriched with this compound from the silica gel column can be further purified using a Sephadex LH-20 column.
-
Methanol is a common solvent for elution on this type of column.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification is typically achieved using preparative or semi-preparative HPLC.
-
A reversed-phase column (e.g., C8 or C18) is commonly used with a mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape.[5]
-
The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway
Macrocarpals have been identified as inhibitors of Dipeptidyl Peptidase 4 (DPP-4). DPP-4 is a key enzyme in the inactivation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1). By inhibiting DPP-4, macrocarpals can potentiate the downstream signaling of GLP-1, which is crucial for glucose homeostasis.
Caption: DPP-4 Signaling Pathway and the Role of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bmbreports.org [bmbreports.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 5. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. An expanded role for Dipeptidyl peptidase 4 (DPP4) in cell regulation [scholarworks.indianapolis.iu.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Macrocarpal O
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrocarpal O belongs to a class of complex phloroglucinol derivatives found in Eucalyptus species. These compounds, including the well-studied Macrocarpals A, B, and C, have garnered significant interest for their potential therapeutic properties, such as antimicrobial and anti-inflammatory activities[1][2][3]. Robust analytical methods are crucial for the isolation, identification, and quantification of these compounds in plant extracts and pharmaceutical formulations. This application note details a generalized reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. While specific validated methods for this compound are not extensively documented, this protocol is based on established methods for closely related macrocarpals isolated from Eucalyptus species[2][4].
Principle
This method utilizes RP-HPLC with a C18 column to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent allows for the effective separation of compounds with varying polarities. Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the phloroglucinol moiety in the this compound structure.
Experimental Protocol
1. Sample Preparation (from Eucalyptus leaves)
A generalized extraction procedure based on methods for related macrocarpals is as follows[4][5]:
-
Extraction:
-
Air-dry fresh Eucalyptus leaves and grind them into a fine powder.
-
Extract the powdered leaves with 95% ethanol or 80% acetone at a 1:10 (w/v) ratio under reflux for 1-2 hours.
-
Repeat the extraction process twice to ensure maximum recovery.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Fractionation (Optional):
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity.
-
The fraction containing this compound (typically the less polar fractions) can be further purified using column chromatography (e.g., silica gel or Sephadex LH-20)[4][6].
-
-
Final Sample Preparation:
-
Accurately weigh the dried extract or purified fraction.
-
Dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
2. HPLC Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: Methanol or Acetonitrile
-
-
Gradient Elution: A representative gradient is detailed in the table below. The gradient should be optimized based on the specific sample matrix and the resolution of this compound from other components.
| Time (min) | % A | % B |
| 0 | 50 | 50 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 30 | 50 | 50 |
| 35 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the UV absorption of the phloroglucinol chromophore)
-
Injection Volume: 10 µL
3. Method Validation Parameters
The following table summarizes the typical validation parameters for a quantitative HPLC method. These values are hypothetical and should be determined experimentally for the specific application.
| Parameter | Specification | Typical Value |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | To be determined | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Precision (RSD%) | ||
| - Intraday | ≤ 2% | < 1.5% |
| - Interday | ≤ 3% | < 2.0% |
| Accuracy (% Recovery) | 95 - 105% | 98.5 - 102.1% |
| Specificity | Peak purity and resolution > 1.5 | Peak purity index > 0.999, Resolution > 2.0 |
Data Presentation
Table 1: Hypothetical Method Validation Data for this compound Analysis
| Parameter | Result |
| Linearity (r²) | 0.9997 |
| Calibration Range (µg/mL) | 0.5 - 150 |
| Regression Equation | y = 25431x + 1254 |
| LOD (µg/mL) | 0.15 |
| LOQ (µg/mL) | 0.45 |
| Intra-day Precision (RSD%, n=6) | 1.2% |
| Inter-day Precision (RSD%, n=6) | 1.8% |
| Accuracy (% Recovery) | 99.2% |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
As this compound is a natural product, a relevant logical diagram would be its classification within the chemical taxonomy of related compounds.
Caption: Chemical classification of this compound.
The HPLC method described provides a robust framework for the analysis of this compound in various samples. This protocol, based on methods for analogous compounds, offers a starting point for researchers and scientists. Method optimization and validation are essential to ensure accuracy, precision, and reliability for specific applications in research and drug development.
References
- 1. Macrocarpal A | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]
- 2. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis and Applications of Macrocarpals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpals are a class of phloroglucinol-diterpenoid derivatives predominantly isolated from various Eucalyptus species. These natural products have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antimicrobial and anti-inflammatory properties. This document provides an overview of the synthesis of macrocarpals, with a focus on Macrocarpal O and its derivatives, alongside detailed protocols for their isolation and derivatization. Additionally, it explores their biological activities and known mechanisms of action. While a total synthesis for this compound has not been reported in the literature, this guide consolidates the available information on the isolation of its parent compounds and the semi-synthesis of related derivatives.
Data Presentation
Isolation of Macrocarpals from Eucalyptus macrocarpa
The yields of various macrocarpals isolated from the leaves of Eucalyptus macrocarpa are summarized below. This data is crucial for researchers aiming to obtain these compounds from natural sources.
| Macrocarpal | Yield (mg) from 2880 g of leaves |
| A | 252.5 |
| B | 51.9 |
| C | 20.0 |
| D | 56.8 |
| E | 14.6 |
| F | 11.4 |
| G | 47.3 |
Data sourced from the isolation and characterization of macrocarpals B-G from Eucalyptus macrocarpa.[1]
Biological Activity of Macrocarpal C
Macrocarpal C, a derivative that can be semi-synthesized from other macrocarpals, has demonstrated significant biological activity.
| Activity | Target | IC50 / MIC | Reference |
| DPP-4 Inhibition | Dipeptidyl peptidase 4 | 90% inhibition at 50 µM | [2][3] |
| Antifungal | Trichophyton mentagrophytes | 1.95 µg/mL | [4] |
Experimental Protocols
Protocol 1: Isolation of Macrocarpals from Eucalyptus macrocarpa
This protocol describes the extraction and purification of macrocarpals from plant material.
Materials:
-
Dried and powdered leaves of Eucalyptus macrocarpa
-
80% Acetone
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Methanol
-
Chloroform
-
Acetic acid
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: Extract 2880 g of dried leaves with 80% acetone.
-
Fractionation: Fractionate the acetone extract with ethyl acetate to obtain four fractions. The neutral fraction, showing the most significant antibacterial activity, is selected for further purification.
-
Hexane Wash: Wash the active neutral fraction with hexane to yield a crude paste.
-
Silica Gel Chromatography (Column 1): Apply the crude paste to a silica gel column. Elute with a chloroform-methanol gradient (5:1 followed by 2:1) to obtain two active fractions (Fraction 1 and Fraction 2).
-
Sephadex LH-20 Chromatography: Purify Fraction 2 on a Sephadex LH-20 column using methanol as the eluent to separate five active fractions.
-
Further Purification: Purify each active fraction from the Sephadex column using silica gel chromatography and reversed-phase HPLC (Methanol-Acetic Acid-Water) to isolate Macrocarpals C, D, E, and F.
-
Isolation of Macrocarpal G: Purify Fraction 1 from the initial silica gel column using a Sephadex LH-20 column (Methanol), followed by a silica gel column (Chloroform-Acetic Acid), reversed-phase HPLC (Methanol-Acetic Acid-Water), and finally silica gel HPLC (Chloroform-Acetic Acid) to obtain Macrocarpal G.[1]
Protocol 2: Semisynthesis of Macrocarpal C
This protocol details the conversion of Macrocarpal A to Macrocarpal C through selective dehydration.[5]
Materials:
-
Macrocarpal A
-
Anhydrous solvent (e.g., Dichloromethane)
-
Dehydrating agent (e.g., Burgess reagent or Martin sulfurane)
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for purification
Procedure:
-
Reaction Setup: Dissolve Macrocarpal A in an anhydrous solvent under an inert atmosphere.
-
Dehydration: Add the dehydrating agent to the solution at a controlled temperature (typically 0 °C to room temperature).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield Macrocarpal C.
Visualizations
Synthetic Pathway
Caption: Isolation of macrocarpals from Eucalyptus macrocarpa and subsequent semisynthesis of derivatives.
Experimental Workflow
Caption: General workflow for the isolation, derivatization, and biological evaluation of macrocarpals.
Antifungal Mechanism of Action of Macrocarpal C
Caption: Proposed antifungal mechanism of Macrocarpal C against dermatophytes.[4][6]
Biological Activities and Signaling Pathways
Macrocarpals exhibit a range of biological activities. While the specific signaling pathways for this compound are not yet elucidated, studies on related macrocarpals provide valuable insights.
-
Antimicrobial Activity: Macrocarpals, including A, B, and C, have shown activity against various bacteria.[7] Macrocarpal C is a known antifungal agent that acts by increasing fungal membrane permeability, inducing the production of reactive oxygen species (ROS), and causing DNA fragmentation, ultimately leading to apoptosis.[4][6]
-
Anti-inflammatory Activity: Macrocarpal A is suggested to possess anti-inflammatory properties, though the precise molecular targets and signaling pathways are still under investigation.[8]
-
Enzyme Inhibition: Macrocarpal C has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism.[2][3] This suggests a potential therapeutic application in the management of type 2 diabetes.
Conclusion
The synthesis of this compound and its derivatives presents a promising avenue for the development of new therapeutic agents. While a total synthesis of this compound remains to be achieved, the isolation from natural sources and the semi-synthesis of active derivatives like Macrocarpal C are well-established. The detailed protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this fascinating class of natural products. Future research should focus on elucidating the complete synthetic pathways for various macrocarpals and further investigating their mechanisms of action and signaling pathways to unlock their therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semisynthesis of macrocarpal C and analogues by selective dehydration of macrocarpal A or B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immune-modifying and antimicrobial effects of Eucalyptus oil and simple inhalation devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrocarpal A | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]
Application Notes and Protocols for Testing Macrocarpal O Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Macrocarpal O, a natural product isolated from the leaves of Eucalyptus globulus, on various cancer cell lines. The protocols outlined below detail established cell culture assays for quantifying cytotoxicity and elucidating the potential mechanisms of action.
Introduction
This compound is a sesquiterpenoid that has demonstrated cytotoxic activity against several human cancer cell lines, including lung carcinoma (A549) and promyelocytic leukemia (HL-60). Understanding the potency and mechanism of this cytotoxicity is crucial for its potential development as a therapeutic agent. This document provides detailed protocols for essential in vitro assays to characterize the cytotoxic profile of this compound.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines. This data serves as a reference for designing experiments and selecting appropriate concentration ranges for testing.
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) |
| A549 | Lung Carcinoma | SRB | 72 | < 10 |
| HL-60 | Promyelocytic Leukemia | MTT | 72 | < 10 |
Note: The Sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content, while the MTT assay measures cell viability via mitochondrial activity.
Experimental Protocols
Herein are detailed protocols for three key assays to determine the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[1]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][3] The amount of formazan produced is directly proportional to the number of living cells.[1]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][5]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.[5] The released LDH activity is proportional to the number of lysed cells.[4]
Materials:
-
This compound stock solution
-
Serum-free cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (e.g., 1% Triton X-100)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using serum-free medium for compound dilutions to avoid interference from LDH present in the serum.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Medium background: Medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Apoptosis Assays
To determine if the cytotoxic effects of this compound are mediated by apoptosis, a series of more specific assays can be performed. Many anticancer drugs are designed to kill cancer cells by inducing apoptosis.[6]
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[1] Assays are available to measure the activity of specific caspases, such as the initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). These assays typically use a fluorogenic or colorimetric substrate that is cleaved by the active caspase. Studies on the extract of Phaleria macrocarpa, the plant from which this compound can be isolated, have shown an increase in the expression of caspase-8 and caspase-9, suggesting the involvement of both the extrinsic and intrinsic apoptosis pathways.[5]
Principle: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[7] They include pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[8] The ratio of pro- to anti-apoptotic proteins can determine the cell's susceptibility to apoptosis. Western blotting can be used to assess the expression levels of these proteins following treatment with this compound.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
References
- 1. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrpub.org [hrpub.org]
- 6. researchgate.net [researchgate.net]
- 7. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Macrocarpals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpals, a class of phloroglucinol-diterpenoid compounds isolated from Eucalyptus species, have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi.[1][2] As interest in natural products for antimicrobial drug discovery continues to grow, standardized and reliable methods for evaluating their efficacy are crucial. These application notes provide detailed protocols for the antimicrobial susceptibility testing (AST) of Macrocarpal compounds, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) with adaptations for natural products.[1][3][4]
The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Macrocarpal compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.[5][6][7]
Data Presentation: In Vitro Antimicrobial Activity of Macrocarpals
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for various Macrocarpal compounds against selected microbial strains. This data provides a baseline for understanding the antimicrobial spectrum and potency of these natural products.
| Macrocarpal | Test Organism | Method | MIC (µg/mL) | Reference |
| Macrocarpal A | Staphylococcus aureus | Agar Dilution | 3.13 | [8] |
| Bacillus subtilis | Agar Dilution | 1.56 | [8] | |
| Macrocarpal C | Trichophyton mentagrophytes | Broth Microdilution (CLSI M38-A2) | Not specified, used as basis for mechanistic studies | [3] |
| Porphyromonas gingivalis | Broth Dilution | < 6.25 | [2] | |
| Prevotella intermedia | Broth Dilution | 25 | [2] | |
| Prevotella nigrescens | Broth Dilution | 50 | [2] | |
| Treponema denticola | Broth Dilution | 12.5 | [2] | |
| Macrocarpals (General) | Actinobacillus actinomycetemcomitans | Broth Dilution | > 100 | [2] |
| Fusobacterium nucleatum | Broth Dilution | > 100 | [2] |
Experimental Protocols
Broth Microdilution Method (CLSI M07/M27)
This method is considered the "gold standard" for determining the MIC of antimicrobial agents and is highly recommended for testing Macrocarpals.[4] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Macrocarpal stock solution (dissolved in Dimethyl Sulfoxide - DMSO)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (standard antibiotic, e.g., Gentamicin)
-
Negative control (medium with DMSO)
-
Growth indicator (e.g., Resazurin, TTC) (optional)[4]
Protocol:
-
Preparation of Macrocarpal Dilutions:
-
Prepare a stock solution of the Macrocarpal compound in 100% DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the Macrocarpal stock solution in the appropriate broth to achieve the desired final concentration range. The final DMSO concentration should not exceed 1-2% to avoid toxicity to the microorganisms.[9]
-
Include a well with broth and DMSO (at the same concentration as the test wells) as a negative control.
-
Prepare a separate column with a standard antibiotic as a positive control.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the Macrocarpal dilutions, positive control, and negative control.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the Macrocarpal that completely inhibits visible growth.
-
If a growth indicator is used, the color change will indicate viability.
-
-
MBC/MFC Determination:
-
From the wells showing no visible growth, subculture a small aliquot onto an appropriate agar medium.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Workflow for Broth Microdilution:
Caption: Workflow for determining MIC and MBC/MFC using broth microdilution.
Agar Dilution Method (CLSI M07)
This method is useful for testing multiple isolates simultaneously and can be a good alternative to broth microdilution. It involves incorporating the Macrocarpal compound directly into the agar medium.
Materials:
-
Molten Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Macrocarpal stock solution (in DMSO)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Petri dishes
-
Inoculum replicating device (optional)
Protocol:
-
Preparation of Agar Plates:
-
Prepare serial dilutions of the Macrocarpal stock solution.
-
Add a specific volume of each dilution to molten agar (kept at 45-50°C) to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Include a control plate containing agar with DMSO at the highest concentration used.
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard suspension of the test organism as described for the broth microdilution method.
-
Further dilute this to obtain a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the microbial suspension. A multi-point inoculator can be used to test several strains on a single plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the Macrocarpal that inhibits the visible growth of the microorganism.
-
Workflow for Agar Dilution:
Caption: Workflow for determining MIC using the agar dilution method.
Disk Diffusion Method (CLSI M02)
This qualitative method is suitable for preliminary screening of the antimicrobial activity of Macrocarpal compounds. It provides a visual indication of activity through the formation of an inhibition zone.
Materials:
-
MHA or SDA plates
-
Sterile filter paper disks (6 mm diameter)
-
Macrocarpal solution (in a volatile solvent like ethanol or acetone)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (standard antibiotic disk)
-
Negative control (disk with solvent only)
Protocol:
-
Inoculum Preparation and Plating:
-
Prepare a 0.5 McFarland standard suspension of the test organism.
-
Using a sterile cotton swab, evenly inoculate the entire surface of an agar plate to create a lawn of bacteria.
-
-
Disk Preparation and Application:
-
Impregnate sterile filter paper disks with a known concentration of the Macrocarpal solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface.
-
-
Incubation and Measurement:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
-
Workflow for Disk Diffusion:
Caption: Workflow for the disk diffusion antimicrobial screening method.
Proposed Mechanism of Action of Macrocarpal C
Studies on the antifungal mode of action of Macrocarpal C against Trichophyton mentagrophytes suggest a multi-faceted mechanism involving disruption of cellular integrity and induction of oxidative stress.[3]
Signaling Pathway:
Caption: Proposed mechanism of action for Macrocarpal C against fungal cells.
Conclusion
The protocols outlined in these application notes provide a framework for the systematic evaluation of the antimicrobial properties of Macrocarpal compounds. Adherence to standardized methods, with appropriate modifications for natural products, is essential for generating reproducible and comparable data. This information is critical for the advancement of Macrocarpals as potential leads in the development of new antimicrobial therapies.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Phytochemical Investigation and Determination of Antibacterial Activity of Solvent Leave Extracts of Carissa spinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of diffusion and dilution methods to determine the antibacterial activity of plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Formulation of Macrocarpal O for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpals are a class of complex phloroglucinol derivatives, primarily isolated from various Eucalyptus species. These natural products have garnered significant scientific interest due to their diverse biological activities, including antimicrobial and anti-inflammatory properties. For instance, Macrocarpal A has been shown to possess antibacterial activity, while Macrocarpal C exhibits antifungal and dipeptidyl peptidase 4 (DPP-4) inhibitory effects. A significant challenge in the preclinical development of macrocarpals is their hydrophobic nature, which often leads to poor aqueous solubility and consequently, low bioavailability. This document provides detailed application notes and protocols for the formulation of a representative macrocarpal, here termed "Macrocarpal O," to facilitate its preclinical evaluation. The methodologies described are based on common strategies for formulating hydrophobic compounds for in vitro and in vivo research.
Data Presentation
Table 1: Physicochemical Properties of Representative Macrocarpals
| Property | Macrocarpal A | Macrocarpal C | Notes |
| Molecular Formula | C₂₈H₄₀O₆[1] | C₂₈H₃₈O₆ | |
| Molecular Weight | 472.6 g/mol [1] | 470.6 g/mol | |
| Source | Eucalyptus macrocarpa[1][2] | Eucalyptus globulus[3] | |
| Key Bioactivities | Antibacterial, Anti-inflammatory[1] | Antifungal, DPP-4 inhibitor[3][4] | |
| Solubility | Poorly soluble in water | Poorly soluble in water | Assumed based on hydrophobic structure. |
Table 2: Template for In Vivo Efficacy Data of a Formulated this compound
| Animal Model | Dosing Regimen | Route of Administration | Tumor Volume Reduction (%) | Change in Inflammatory Marker (e.g., TNF-α) (%) | Survival Rate (%) |
| Vehicle Control | e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline | e.g., Intraperitoneal (i.p.) | 0 | 0 | 100 |
| This compound (10 mg/kg) | e.g., Daily for 14 days | e.g., i.p. | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (25 mg/kg) | e.g., Daily for 14 days | e.g., i.p. | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control | [Specify] | [Specify] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Template for Acute Toxicity Profile of a Formulated this compound in Rodents
| Dose (mg/kg) | Route of Administration | Observation Period | Clinical Signs of Toxicity | Body Weight Change (%) | Mortality |
| Vehicle Control | e.g., Intravenous (i.v.) | e.g., 14 days | None observed | [Insert Data] | 0/5 |
| 50 | e.g., i.v. | e.g., 14 days | [e.g., Lethargy, ruffled fur] | [Insert Data] | [Insert Data] |
| 100 | e.g., i.v. | e.g., 14 days | [e.g., Lethargy, ruffled fur] | [Insert Data] | [Insert Data] |
| 200 | e.g., i.v. | e.g., 14 days | [e.g., Severe lethargy, ataxia] | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: Preparation of a Solubilizing Formulation for In Vivo Administration
This protocol describes the preparation of a common vehicle system for administering hydrophobic compounds to rodents.
Materials:
-
This compound (analytical grade, >95% purity)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a minimal amount of DMSO to the tube to dissolve the this compound completely. For example, for a final formulation volume of 1 ml, start with 50 µl of DMSO (5% of the final volume). Vortex thoroughly until the compound is fully dissolved.
-
Addition of Co-solvents and Surfactants: Add PEG300 to the DMSO solution. A common ratio is 40% of the final volume (e.g., 400 µl). Vortex vigorously.
-
Addition of Surfactant: Add Tween 80 to the mixture. A common concentration is 5% of the final volume (e.g., 50 µl). Vortex again to ensure a homogenous mixture.
-
Final Dilution with Saline: Slowly add sterile saline to the mixture to reach the final desired volume, while continuously vortexing to prevent precipitation. For a 1 ml final volume, this would be 500 µl.
-
Sonication (Optional): If any cloudiness or precipitation is observed, sonicate the formulation in a water bath for 5-10 minutes.
-
Final Inspection and Storage: The final formulation should be a clear, homogenous solution. Store in a light-protected container. It is recommended to prepare this formulation fresh before each use. If storage is necessary, it should be for a short period at 4°C, and the solution should be warmed to room temperature and vortexed before administration.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of this compound formulations on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in complete medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µl of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µl of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Mandatory Visualization
Caption: Workflow for preparing a this compound formulation.
Caption: Hypothetical anti-inflammatory pathway of this compound.
References
- 1. Macrocarpal A | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Macrocarpal C as a Molecular Probe in Cell Biology
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note to the Reader: The initial request specified "Macrocarpal O." However, based on available scientific literature, "this compound" is a known natural product, but its biological activity and applications as a molecular probe are not well-documented.[1] It is likely that "this compound" was a typographical error for the more extensively studied related compounds, Macrocarpal A or C. This document will focus on Macrocarpal C , a well-characterized compound from Eucalyptus globulus, and its application as a molecular probe to investigate specific cellular processes, particularly in fungal and potentially other eukaryotic cells.[2][3][4]
Macrocarpal C has demonstrated significant antifungal properties, and its mechanisms of action, including the disruption of membrane integrity, induction of reactive oxygen species (ROS), and initiation of apoptosis, make it a valuable tool for cell biology research.[2][3][4]
Introduction to Macrocarpal C as a Molecular Probe
Macrocarpal C is a natural polyphenolic compound isolated from the leaves of Eucalyptus globulus.[2][3][4] Its utility as a molecular probe stems from its ability to induce distinct and measurable cellular responses. Researchers can leverage these properties to study:
-
Fungal Cell Membrane Permeability: Investigate the effects of potential antifungal agents or cellular mutations on membrane integrity.
-
Reactive Oxygen Species (ROS) Production: Probe the induction of oxidative stress in cells.
-
Apoptosis and DNA Fragmentation: Study the pathways leading to programmed cell death.
-
Dipeptidyl Peptidase 4 (DPP-4) Inhibition: While the inhibitory action of Macrocarpal C on DPP-4 has been noted, its primary utility as a probe lies in its antifungal mechanisms.[5][6]
Chemical Structure of Macrocarpal C:
(Note: A chemical structure diagram would be placed here in a full document. For this text-based format, a description is provided.)
Macrocarpal C is a complex polyphenol, a dimeric formylated phloroglucinol-terpene adduct. Its structure is related to other macrocarpals, such as Macrocarpal A and B.[6]
Applications in Cell Biology
Probing Fungal Membrane Permeability
Macrocarpal C induces a dose-dependent increase in fungal cell membrane permeability.[2] This makes it a useful positive control or investigative tool in studies of membrane-active compounds or cellular pathways affecting membrane structure.
Experimental Concept: By treating fungal cells with Macrocarpal C, researchers can induce membrane permeabilization, which can be quantified using fluorescent dyes that are normally excluded from cells with intact membranes (e.g., SYTOX Green).
Investigating Intracellular ROS Production
The compound has been shown to increase the production of intracellular ROS.[2][4] This allows its use as a tool to study the cellular response to oxidative stress and the efficacy of antioxidants.
Experimental Concept: Macrocarpal C can be used to induce ROS, and the levels of these species can be measured using fluorescent probes like 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA).
Studying Apoptosis and DNA Fragmentation
A key mechanism of Macrocarpal C's antifungal activity is the induction of apoptosis, evidenced by DNA fragmentation.[2][3][4] This enables its use in studies of apoptotic pathways.
Experimental Concept: Treatment with Macrocarpal C can trigger apoptosis, which can then be detected and quantified using methods like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Quantitative Data Summary
The following tables summarize the quantitative effects of Macrocarpal C on various cellular parameters in the dermatophyte Trichophyton mentagrophytes.
Table 1: Effect of Macrocarpal C on Fungal Membrane Permeability
| Concentration (relative to MIC*) | % Increase in SYTOX Green Uptake | P-value (vs. Control) |
| 0.25 x MIC | 13.6% | P = 0.0146 |
| 0.5 x MIC | 42.0% | P = 0.0158 |
| 1 x MIC | 69.2% | P = 0.0043 |
*MIC (Minimum Inhibitory Concentration) of Macrocarpal C against T. mentagrophytes.[2]
Table 2: Effect of Macrocarpal C on Intracellular ROS Production and DNA Fragmentation
| Assay | Outcome | P-value (vs. Control) |
| Intracellular ROS Production | Significant Increase | P = 0.0063 |
| DNA Fragmentation (Apoptosis) | Significant Increase | P = 0.0007 |
[3]
Experimental Protocols
Protocol for Assessing Fungal Membrane Permeability
Objective: To quantify the effect of Macrocarpal C on the membrane permeability of fungal cells using SYTOX Green stain.
Materials:
-
Fungal cell culture (e.g., Trichophyton mentagrophytes)
-
Macrocarpal C
-
Phosphate Buffered Saline (PBS)
-
SYTOX Green nucleic acid stain
-
Fluorescence spectrometer or plate reader
Procedure:
-
Culture fungal cells to the desired growth phase.
-
Incubate fungal cells with varying concentrations of Macrocarpal C (e.g., 0.25x, 0.5x, and 1x MIC) at 37°C for 24 hours. Include a negative control (PBS) and a positive control if available.
-
After incubation, add SYTOX Green to a final concentration of 0.5 µM.
-
Incubate for 10 minutes in the dark.
-
Measure the fluorescence at an appropriate excitation/emission wavelength (e.g., ~488/525 nm).
-
Quantify the increase in fluorescence relative to the negative control.
Protocol for Measuring Intracellular ROS Production
Objective: To measure the induction of intracellular ROS by Macrocarpal C using a cell-permeable fluorogenic probe.
Materials:
-
Fungal cell culture
-
Macrocarpal C
-
5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA)
-
Fluorescence microscope or plate reader
Procedure:
-
Treat fungal cells with Macrocarpal C at the desired concentration and for the desired time.
-
Load the cells with carboxy-H2DCFDA according to the manufacturer's instructions.
-
Incubate to allow for de-esterification of the probe.
-
Measure the fluorescence, which is proportional to the amount of intracellular ROS.
-
Visualize under a fluorescence microscope or quantify using a plate reader.
Protocol for Detecting DNA Fragmentation (TUNEL Assay)
Objective: To detect apoptosis induced by Macrocarpal C through the labeling of DNA strand breaks.
Materials:
-
Fungal cell culture
-
Macrocarpal C
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat fungal cells with Macrocarpal C to induce apoptosis.
-
Fix and permeabilize the cells according to the TUNEL assay kit protocol.
-
Perform the TUNEL reaction by incubating the cells with the TdT enzyme and labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal from the incorporated labeled dUTPs at the sites of DNA breaks.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Macrocarpal C's Antifungal Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
Application of Macrocarpals in Natural Product-Based Drug Discovery: Application Notes and Protocols
A Note on Macrocarpal O: While the macrocarpal family of natural products presents significant opportunities for drug discovery, it is important to note that specific research on this compound is currently limited in publicly available scientific literature. The following application notes and protocols are based on the more extensively studied members of the macrocarpal family, namely Macrocarpal A, C, and I. These compounds serve as valuable representatives of the therapeutic potential inherent in this structural class and provide a strong rationale for the further investigation of this compound and other analogues.
Application Notes
Macrocarpals are a class of phloroglucinol-diterpenoid and phloroglucinol-sesquiterpenoid derivatives isolated from various Eucalyptus species.[1][2] These compounds have garnered significant attention in the field of drug discovery due to their diverse and potent biological activities. The unique chemical architecture of macrocarpals, featuring a phloroglucinol core linked to a terpenoid moiety, contributes to their wide range of therapeutic effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3]
Antimicrobial Applications: Macrocarpals have demonstrated significant activity against a range of pathogens. Macrocarpal A exhibits potent antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and periodontopathic bacteria like Porphyromonas gingivalis.[1][4] Its mechanism of action is believed to involve the disruption of microbial cell walls.[3] Macrocarpal C has been identified as a major antifungal component from Eucalyptus globulus, showing efficacy against dermatophytes like Trichophyton mentagrophytes.[2] Its antifungal action is associated with increased fungal membrane permeability, induction of reactive oxygen species (ROS), and subsequent DNA fragmentation.[2][5]
Anticancer Potential: The anticancer properties of macrocarpals are an emerging area of interest. Macrocarpal I has been shown to inhibit the proliferation of colorectal cancer (CRC) cells and reduce tumor growth in preclinical models.[6] Its mechanism involves the induction of immunogenic cell death (ICD) through the activation of the PERK/eIF2α/ATF4/CHOP signaling pathway.[1] Furthermore, Macrocarpal I targets tubulin and PARP1, leading to disruption of microtubule polymerization and DNA repair processes, which ultimately promotes apoptosis and ferroptosis in cancer cells.[1][7]
Anti-inflammatory and Enzyme Inhibition: Beyond antimicrobial and anticancer effects, macrocarpals have shown potential in modulating inflammatory pathways and inhibiting specific enzymes. Macrocarpal A possesses anti-inflammatory properties.[3] Additionally, Macrocarpal C has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in type 2 diabetes.[8] This finding opens avenues for the development of macrocarpal-based compounds for metabolic disorders.
The diverse biological activities of the macrocarpal family underscore their potential as lead compounds in drug development. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and mechanisms of action of individual macrocarpals, including the lesser-studied this compound, is warranted to fully exploit their therapeutic potential.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of representative macrocarpals.
Table 1: Antibacterial Activity of Macrocarpals
| Compound | Bacterium | Strain | MIC (μg/mL) | Reference |
| Macrocarpal A | Staphylococcus aureus | FDA209P | 0.4 | [4] |
| Macrocarpal A | Porphyromonas gingivalis | ATCC 33277 | 1 | [2] |
| Macrocarpal C | Porphyromonas gingivalis | ATCC 33277 | 0.5 | [2] |
Table 2: Antifungal Activity of Macrocarpal C
| Compound | Fungus | MIC (μg/mL) | Reference |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | [2] |
Table 3: Anticancer and Enzyme Inhibitory Activities of Macrocarpals
| Compound | Activity | Cell Line/Enzyme | IC50/Inhibition | Reference |
| Macrocarpal I | Anticancer (Apoptosis) | SW620 (CRC) | ~50 µM (early apoptosis) | [1] |
| Macrocarpal I | Anticancer (Apoptosis) | DLD1 (CRC) | ~50 µM (early apoptosis) | [1] |
| Macrocarpal C | DPP-4 Inhibition | Human DPP-4 | 90% inhibition at 50 µM | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity (Agar Dilution Method)
This protocol is adapted from the methodology used to assess the antibacterial activity of Macrocarpal A.[9]
a. Materials:
-
Test compound (e.g., Macrocarpal A)
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Nutrient Agar
-
Sterile petri dishes
-
Bacterial culture broth (e.g., Nutrient Broth)
-
Spectrophotometer
-
Incubator
b. Protocol:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of nutrient broth.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 10^5 CFU/mL.
-
-
Preparation of Agar Plates with Test Compound:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of twofold dilutions of the compound stock solution.
-
Melt Nutrient Agar and cool to 45-50°C.
-
Add a defined volume of each compound dilution to molten agar to achieve the desired final concentrations. Mix well by gentle swirling.
-
Pour the agar-compound mixture into sterile petri dishes and allow to solidify.
-
Include a solvent control (agar with the same concentration of solvent used for the compound) and a growth control (agar without any compound or solvent).
-
-
Inoculation and Incubation:
-
Spot-inoculate 1-2 µL of the prepared bacterial inoculum onto the surface of each agar plate.
-
Allow the inoculum spots to dry completely.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, observe the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 method, as used for evaluating Macrocarpal C against Trichophyton mentagrophytes.[2][10]
a. Materials:
-
Test compound (e.g., Macrocarpal C)
-
Fungal strain (e.g., Trichophyton mentagrophytes)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates
-
Fungal culture medium (e.g., Potato Dextrose Agar)
-
Spectrophotometer or plate reader
-
Incubator
b. Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on Potato Dextrose Agar at 28-30°C until sporulation is evident.
-
Harvest the conidia by flooding the agar surface with sterile saline and gently scraping.
-
Adjust the conidial suspension to a concentration of 1-5 x 10^6 conidia/mL using a hemocytometer.
-
Dilute this suspension 1:50 in RPMI-1640 medium to obtain the final inoculum.
-
-
Preparation of Microtiter Plates:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations. Each well should contain 100 µL of the diluted compound.
-
Include a drug-free control (medium only) and a solvent control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL.
-
Seal the plates and incubate at 28-30°C for 4-7 days, or until growth is visible in the control wells.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a complete inhibition of visible growth.
-
Assessment of Anticancer Activity (MTT Cell Viability Assay)
This protocol is a standard method for assessing cell viability and can be adapted from procedures used to evaluate compounds like Macrocarpal I.[4][11]
a. Materials:
-
Test compound (e.g., Macrocarpal I)
-
Cancer cell line (e.g., SW620 colorectal cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO2 incubator
-
Microplate reader
b. Protocol:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in complete medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Caption: Signaling pathway of Macrocarpal I-induced apoptosis in colorectal cancer cells.
Caption: Experimental workflow for determining the IC50 of a macrocarpal using the MTT assay.
References
- 1. Macrocarpal I induces immunogenic cell death and synergizes with immune checkpoint inhibition by targeting tubulin and PARP1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition and potential treatment of colorectal cancer by natural compounds via various signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The inhibition of colorectal cancer growth by the natural product macrocarpal I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of susceptibility of Trichophyton mentagrophytes and Trichophyton rubrum clinical isolates to antifungal drugs using a modified CLSI microdilution method (M38-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Macrocarpals in Aqueous Solutions
Disclaimer: Information regarding a specific compound named "Macrocarpal O" is not currently available in scientific literature. This technical support center provides guidance based on the known properties and behaviors of other closely related compounds in the Macrocarpal family (e.g., Macrocarpal A, B, and C) isolated from Eucalyptus species. The principles and troubleshooting strategies outlined here are expected to be broadly applicable to other macrocarpals.
Frequently Asked Questions (FAQs)
Q1: What are Macrocarpals and why is their solubility in aqueous solutions a concern?
Macrocarpals are a class of complex phloroglucinol-diterpenoid compounds isolated from various Eucalyptus species.[1][2] These compounds have shown promising biological activities, including antibacterial and anti-inflammatory effects.[1][3][4] However, their complex and predominantly hydrophobic structure leads to poor solubility in aqueous solutions, which can significantly hinder in vitro and in vivo studies, as well as formulation development.
Q2: I'm observing precipitation or turbidity when I try to dissolve my Macrocarpal compound in an aqueous buffer. What is happening?
This is a common issue with Macrocarpals. For instance, Macrocarpal C has been observed to form aggregates in solutions containing 10% DMSO, leading to turbidity.[5] This aggregation is a consequence of the compound's tendency to self-associate to minimize contact with the aqueous environment. The phenolic hydroxyl groups on the Macrocarpal structure can influence its solubility at different pH values.[5]
Q3: What are the initial steps I should take to improve the solubility of a Macrocarpal compound?
Start with small-scale solubility testing using a range of pharmaceutically acceptable co-solvents. It is also crucial to control the pH of your solution, as the solubility of phenolic compounds can be pH-dependent.[5]
Q4: Are there more advanced techniques to enhance the aqueous solubility of Macrocarpals?
Yes, several formulation strategies can be employed to overcome the solubility challenges of poorly water-soluble compounds like Macrocarpals. These include the use of cyclodextrins, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), and the preparation of solid dispersions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon addition to aqueous buffer. | Low intrinsic aqueous solubility of the Macrocarpal. | 1. Increase the concentration of a co-solvent: Gradually increase the percentage of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) in your final solution. 2. Adjust the pH: For compounds with ionizable groups like the phenolic hydroxyls in Macrocarpals, adjusting the pH can increase solubility. For acidic compounds, increasing the pH can enhance solubility.[5] 3. Gentle heating and sonication: These can help to overcome the energy barrier for dissolution, but be cautious about compound stability at higher temperatures. |
| Solution is persistently cloudy or turbid. | Formation of fine aggregates or colloids. | 1. Filtration: Use a 0.22 µm syringe filter to remove any undissolved particles or aggregates. 2. Incorporate a surfactant: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Poloxamer 188) can help to stabilize the compound in solution and prevent aggregation. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations. | 1. Prepare a high-concentration stock solution: Dissolve the Macrocarpal in 100% DMSO and then dilute it serially in the assay medium. Ensure the final DMSO concentration is low and consistent across all experiments, and that it does not affect the assay. 2. Use a solubility-enhancing formulation: Consider preparing a formulation of the Macrocarpal, such as a cyclodextrin inclusion complex or a solid dispersion, to improve its dissolution and bioavailability in the assay. |
| Difficulty in preparing a stock solution of sufficient concentration. | High lipophilicity and crystalline nature of the compound. | 1. Test a range of organic solvents: Besides DMSO, other solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) might provide higher solubility. 2. Amorphous solid dispersion: Converting the crystalline form of the drug to an amorphous state within a polymer matrix can significantly increase its apparent solubility. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of a Macrocarpal by forming an inclusion complex with a cyclodextrin.
Materials:
-
Macrocarpal compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a saturated aqueous solution of HP-β-CD (e.g., 40% w/v) in deionized water.
-
Add an excess amount of the Macrocarpal compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After stirring, allow the suspension to equilibrate for a few hours.
-
Filter the suspension through a 0.22 µm syringe filter to remove the undissolved Macrocarpal.
-
The clear filtrate contains the Macrocarpal-HP-β-CD inclusion complex.
-
Determine the concentration of the Macrocarpal in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate and apparent solubility of a Macrocarpal by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
Macrocarpal compound
-
Polyvinylpyrrolidone K30 (PVP K30) or other suitable polymer
-
Methanol or other suitable volatile solvent
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve the Macrocarpal and PVP K30 in a common solvent (e.g., methanol) in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).
-
Ensure complete dissolution of both components to form a clear solution.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a thin film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be collected as a powder or film and used for dissolution studies or in biological assays.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A workflow diagram illustrating the troubleshooting process for overcoming Macrocarpal solubility issues.
Postulated Signaling Pathway for Macrocarpal C Antifungal Activity
The antifungal mechanism of action for Macrocarpal C has been shown to involve disruption of the fungal cell membrane, induction of reactive oxygen species (ROS), and subsequent DNA fragmentation, leading to apoptosis.[6]
Caption: A diagram illustrating the proposed antifungal mechanism of action of Macrocarpal C.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Macrocarpal A | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]
- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Macrocarpal O under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Macrocarpal O under different storage conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability and to minimize degradation, this compound should be stored at temperatures below -15°C.[1] It is also crucial to store the compound under an inert atmosphere, such as nitrogen, and to protect it from light.[1]
Q2: I observed a change in the color of my this compound sample. What could be the cause?
A2: Color change can be an indicator of chemical degradation. This may be caused by exposure to light, elevated temperatures, or oxygen. Phenolic compounds, like this compound, are susceptible to oxidation, which can lead to the formation of colored degradation products. Ensure that the compound is stored under the recommended conditions (<-15°C, inert gas, protected from light) to prevent this.
Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?
A3: Yes, inconsistent results can be a sign of compound degradation. If this compound has degraded, its purity will be reduced, which can affect its biological activity and lead to variability in your experiments. It is recommended to regularly check the purity of your stock solutions using a suitable analytical method, such as HPLC.
Q4: How should I prepare stock solutions of this compound to ensure stability?
A4: When preparing stock solutions, use a high-purity solvent in which this compound is readily soluble. To minimize the risk of degradation, prepare fresh solutions for each experiment whenever possible. If you need to store stock solutions, they should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or below, protected from light.
Q5: I suspect my this compound sample has degraded. How can I confirm this?
A5: You can confirm degradation by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your sample to that of a freshly prepared, pure standard, you can identify and quantify any degradation products. The appearance of new peaks or a decrease in the area of the main this compound peak would indicate degradation.
Data Presentation: Stability of this compound
The following tables summarize the stability of a model compound, Oleuropein (a complex phenolic compound with structural similarities to this compound), under various conditions. This data can be used as a reference for understanding the potential stability profile of this compound.
Table 1: Stability of Oleuropein in Olive Leaf Extract at Different Storage Temperatures
| Storage Temperature (°C) | Week 0 (%) | Week 2 (%) | Week 4 (%) | Week 6 (%) | Week 8 (%) |
| 25 | 100 | 85 | 70 | 58 | 45 |
| 4 | 100 | 95 | 90 | 85 | 80 |
| -20 | 100 | 99 | 98 | 97 | 96 |
Data adapted from a study on the stability of oleuropein in olive leaf extracts.[1]
Table 2: Effect of pH on the Stability of Oleuropein in Solution
| pH | Day 0 (mg/ml) | Day 7 (mg/ml) | Day 15 (mg/ml) | Day 30 (mg/ml) |
| 3 | 0.061 | 0.014 | 0.035 | 0.048 |
| 5 | 0.061 | 0.041 | 0.051 | 0.058 |
| 7 | 0.061 | 0.044 | 0.035 | 0.025 |
| 9 | 0.061 | 0.037 | 0.040 | 0.034 |
Data adapted from a study on the stability of oleuropein at different pH values.[2]
Experimental Protocols
This section provides a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method that can be adapted for the analysis of this compound and its degradation products.
Protocol: Stability-Indicating HPLC Method for this compound
1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
4. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-100 µg/mL).
-
Sample Solution: Prepare the this compound sample to be tested at a similar concentration to the working standards.
5. Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the untreated sample solution and the solutions from the forced degradation studies.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Hypothetical signaling pathway for this compound targeting bacterial cell wall synthesis.
References
Optimizing reaction conditions for Macrocarpal O synthesis
Disclaimer: No specific synthesis protocols for a compound named "Macrocarpal O" have been identified in the current scientific literature. This technical support center will therefore focus on the synthesis of Macrocarpal C , a closely related and well-documented member of the macrocarpal family. The principles and troubleshooting guides provided are broadly applicable to the synthesis of other complex phloroglucinol-diterpenoid natural products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of macrocarpals?
A1: The total synthesis of macrocarpals presents several significant challenges inherent to complex natural product synthesis. These include:
-
Stereochemical Control: Macrocarpals possess multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a primary obstacle. This often requires the development of novel stereoselective methodologies.
-
Construction of the Diterpene Core: The intricate fused ring system of the diterpenoid moiety requires a lengthy and often low-yielding synthesis.
-
Coupling of the Phloroglucinol and Diterpene Fragments: The formation of the bond connecting the two complex moieties is a critical and often challenging step, prone to low yields and the formation of diastereomers.
-
Functional Group Compatibility: The presence of multiple reactive functional groups (phenols, aldehydes, etc.) necessitates a carefully planned protecting group strategy.
-
Scalability: Producing sufficient quantities of the final product for biological evaluation can be difficult due to the long synthetic route and low overall yields.
Q2: What are the key strategic steps in a typical macrocarpal synthesis?
A2: A common retrosynthetic approach for macrocarpals involves:
-
Disconnection of the phloroglucinol side chain from the diterpene core.
-
Synthesis of the Diterpene Moiety: This is often the longest part of the synthesis and involves the construction of the complex polycyclic system with the correct stereochemistry.
-
Synthesis of the Phloroglucinol Moiety: This is typically a more straightforward synthesis of a highly substituted aromatic ring.
-
Coupling Reaction: A crucial step to join the two fragments.
-
Late-Stage Functional Group Manipulations: This may include deprotection steps and modifications to achieve the final natural product.
Q3: Are there any semi-synthetic routes to specific macrocarpals?
A3: Yes, for instance, Macrocarpal C can be efficiently synthesized from the more abundant Macrocarpal A through a selective dehydration reaction. This approach significantly shortens the synthetic effort by utilizing a readily available natural product as a starting material.
Troubleshooting Guides
Stereoselective Coupling of the Diterpene and Phloroglucinol Moieties
This critical step often involves the reaction of a silyl enol ether of the diterpene core with a biomimetic benzyl cation equivalent of the phloroglucinol part.
| Problem | Potential Cause | Troubleshooting Solution |
| Low to no product formation | 1. Inactive catalyst or reagents. 2. Unsuitable solvent. 3. Reaction temperature is too low. | 1. Use freshly prepared or purified reagents. Ensure the catalyst is active. 2. Screen a range of aprotic solvents (e.g., DCM, THF, Toluene). 3. Gradually increase the reaction temperature. |
| Formation of multiple diastereomers | 1. Poor stereocontrol in the coupling reaction. 2. Racemization of the benzyl cation equivalent. | 1. Use a chiral catalyst or a chiral auxiliary on one of the coupling partners. 2. Employ a milder method for generating the benzyl cation to minimize racemization. |
| Decomposition of starting materials | 1. Reaction conditions are too harsh. 2. Presence of water or other impurities. | 1. Lower the reaction temperature. Use a less reactive catalyst. 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents. |
| Low yield of the desired product | 1. Suboptimal reaction time. 2. Incorrect stoichiometry of reagents. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Titrate the reagents to find the optimal ratio. |
Selective Dehydration of Macrocarpal A to Macrocarpal C
This reaction typically employs a dehydrating agent like T3P® (Propylphosphonic anhydride).
| Problem | Potential Cause | Troubleshooting Solution |
| Incomplete reaction | 1. Insufficient amount of dehydrating agent. 2. Reaction time is too short. | 1. Increase the equivalents of T3P®. 2. Extend the reaction time and monitor by TLC. |
| Formation of the endo-dehydration byproduct | 1. Reaction temperature is too high. 2. Unsuitable base or solvent. | 1. Run the reaction at a lower temperature (e.g., 0 °C or room temperature). 2. Screen different amine bases (e.g., triethylamine, DIPEA) and solvents to optimize for the desired exo-dehydration product. |
| Difficult purification | 1. Close polarity of the starting material, product, and byproducts. | 1. Use a high-performance chromatography system (e.g., HPLC) for purification. 2. Consider derivatization of the crude product to facilitate separation, followed by deprotection. |
Tris-O-demethylation of a Protected Macrocarpal
The final deprotection of phenol groups can be challenging. A common method involves using a strong nucleophile like lithium p-thiocresolate.
| Problem | Potential Cause | Troubleshooting Solution |
| Incomplete demethylation | 1. Insufficient amount of the demethylating agent. 2. Reaction temperature is too low. | 1. Increase the equivalents of lithium p-thiocresolate. 2. Increase the reaction temperature, but monitor for decomposition. |
| Decomposition of the product | 1. Reaction conditions are too harsh. 2. Presence of oxygen. | 1. Reduce the reaction temperature or time. 2. Degas the solvent and run the reaction under a strict inert atmosphere. |
| Side reactions | 1. The demethylating agent is reacting with other functional groups. | 1. Protect other sensitive functional groups before the demethylation step. 2. Screen other demethylating agents (e.g., BBr3, AlCl3 with a thiol). |
Experimental Protocols
Protocol 1: T3P®-Mediated Selective Exo-Dehydration of Macrocarpal A
To a solution of Macrocarpal A (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere at room temperature is added triethylamine (3.0 eq). The mixture is stirred for 10 minutes before the addition of a 50 wt. % solution of T3P® in ethyl acetate (1.5 eq). The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford Macrocarpal C.
Protocol 2: General Procedure for Stereoselective Coupling
To a solution of the silyldienol ether of the diterpene core (1.2 eq) in anhydrous DCM (0.05 M) at -78 °C under an argon atmosphere is added a solution of the chiral hexasubstituted benzene Cr(CO)3 complex (1.0 eq) in DCM. The reaction mixture is stirred at -78 °C for the time determined by optimization studies. The reaction is then quenched with a saturated aqueous solution of NaHCO3 and allowed to warm to room temperature. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The resulting crude product is purified by preparative TLC or HPLC to yield the coupled product.
Visualizations
Caption: A general workflow for troubleshooting synthetic chemistry problems.
Caption: Factors influencing the selectivity of Macrocarpal A dehydration.
Addressing off-target effects of Macrocarpal O in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing and mitigating the off-target effects of Macrocarpal O in cellular assays. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended primary target?
This compound is a member of the macrocarpal family of compounds, which are complex phloroglucinol-terpene adducts isolated from Eucalyptus species.[1][2] While research is ongoing, the primary intended target of this compound is believed to be Dipeptidyl Peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. This is based on the known activity of other macrocarpals, such as Macrocarpal C, which has shown potent DPP-4 inhibitory activity.[3]
Q2: Why is it critical to consider off-target effects when using this compound?
Off-target effects occur when a compound interacts with proteins other than its intended target, which can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental results.[4] For compounds like this compound, which can self-aggregate at certain concentrations, the potential for non-specific interactions increases.[3] Identifying and controlling for these effects is crucial for validating that the observed biological response is a direct result of modulating the primary target.
Q3: What are the known or potential off-target activities of the macrocarpal family of compounds?
The macrocarpal family has diverse biological activities. While the on-target effect of this compound is DPP-4 inhibition, studies on related compounds like Macrocarpal C have shown mechanisms that could be considered off-target in other contexts. These include increasing fungal membrane permeability, inducing the production of reactive oxygen species (ROS), and causing DNA fragmentation, which leads to apoptosis.[5][6] Therefore, it is plausible that this compound could have off-target effects on pathways related to cell membrane integrity, oxidative stress, and apoptosis.
Q4: What are the essential best practices to minimize off-target effects of this compound?
-
Use the Lowest Effective Concentration: Perform a dose-response analysis to determine the lowest concentration of this compound that produces the desired on-target effect.
-
Employ a Structurally Unrelated Control: Use an inhibitor of the same target (e.g., another DPP-4 inhibitor with a different chemical scaffold) to confirm that the observed phenotype is target-specific.[7]
-
Validate Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in your specific cellular model.[7]
-
Monitor Cell Viability: Always run a concurrent cytotoxicity assay to ensure that the observed effects are not simply a consequence of cell death.
Quantitative Data Summary: On-Target vs. Off-Target Activity
The following table provides a hypothetical summary of the inhibitory concentrations (IC50) for this compound against its primary target and several potential off-target kinases. This illustrates the importance of using concentrations that are selective for the on-target activity.
| Target | IC50 (µM) | Assay Type | On-Target/Off-Target |
| DPP-4 (Primary Target) | 0.5 | Enzyme Activity Assay | On-Target |
| Kinase A | 15.2 | Kinase Inhibition Assay | Off-Target |
| Kinase B | 25.8 | Kinase Inhibition Assay | Off-Target |
| Kinase C | > 50 | Kinase Inhibition Assay | Off-Target |
| Caspase-3 | 10.5 | Enzyme Activity Assay | Off-Target |
Troubleshooting Guide
Q1: I'm observing an unexpected phenotype (e.g., high levels of apoptosis) that doesn't seem to correlate with the known function of the primary target, DPP-4. What should I do?
This is a common issue that may point towards an off-target effect. Follow this troubleshooting workflow to investigate the cause.
Q2: My reporter gene assay shows a high background signal or non-specific activity after treatment with this compound. How can I resolve this?
High background in reporter assays can be caused by direct effects on the reporter protein, general cellular stress, or compound interference with the detection method (e.g., autofluorescence).
Troubleshooting Steps:
-
Cytotoxicity Control: Run a parallel cytotoxicity assay (e.g., using a resazurin-based assay) to confirm that the cells are healthy at the tested concentration of this compound. Cell stress or death can lead to artifacts in reporter assays.
-
Reporter-Only Control: Transfect cells with a promoterless reporter vector (containing only the reporter gene, e.g., Luciferase or GFP) and treat them with this compound. If you still see a signal change, the compound may be directly affecting the reporter protein's stability or activity.
-
Use a Different Reporter System: If possible, validate your findings using a different reporter gene (e.g., switch from a Luciferase-based reporter to a GFP-based one) to rule out compound-specific interference.
-
Orthogonal Validation: Confirm the reporter assay results by measuring a more direct downstream biological event. For example, if the reporter measures transcription factor activity, use a Western blot to check for the phosphorylation of a downstream target protein.[8]
Q3: How can I definitively identify the unknown off-targets of this compound in my cell line?
To identify unknown off-targets, an unbiased, large-scale profiling method is required. For kinase off-targets, an affinity purification approach using Kinobeads followed by mass spectrometry is a powerful technique.[7]
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that this compound binds to its intended target (DPP-4) within intact cells.[7]
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations or with a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated (denatured) proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (DPP-4) remaining in the supernatant using Western blotting or ELISA. Ligand binding will stabilize the protein, resulting in more of it remaining in solution at higher temperatures compared to the vehicle control.
Protocol 2: Kinobeads Assay for Off-Target Profiling
This protocol is used to identify which kinases this compound interacts with in a cell lysate.[7]
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from untreated cells, ensuring that kinase activity is preserved by using appropriate buffers and inhibitors.
-
Compound Incubation: Incubate aliquots of the cell lysate with a range of concentrations of this compound or a vehicle control.
-
Affinity Purification: Add the Kinobeads to the lysate and incubate to allow the binding of kinases that are not inhibited by this compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.[7]
-
Data Analysis: Compare the amount of each identified kinase in the this compound-treated samples to the vehicle control. A decrease in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates a direct interaction.
Signaling Pathway Visualization
The diagram below illustrates how this compound could have both on-target and off-target effects. The intended on-target effect is the inhibition of DPP-4. A potential off-target effect could be the inhibition of an unrelated kinase (Kinase X), leading to an unintended cellular response like apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 5. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Macrocarpal O
Disclaimer: Direct experimental data on the bioavailability of Macrocarpal O is limited in publicly available literature. The following guidance is based on the physicochemical properties of related macrocarpal compounds (A, B, C) and established methods for enhancing the in vivo bioavailability of lipophilic, poorly water-soluble natural products.
Troubleshooting Guide
Issue: Low or undetectable plasma concentrations of this compound after oral administration.
-
Question 1: My initial in vivo study with this compound suspended in water/saline showed very low exposure. What is the likely cause?
-
Answer: this compound, like other macrocarpals isolated from Eucalyptus species, is predicted to be a lipophilic compound with poor aqueous solubility.[1][2] Administering it in a simple aqueous vehicle likely results in poor dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Consequently, its bioavailability is expected to be very low.
-
-
Question 2: I tried dissolving this compound in DMSO for oral gavage, but the compound crashed out upon administration. How can I prevent this?
-
Answer: While DMSO is a powerful solvent, it is miscible with aqueous GI fluids. When a concentrated DMSO solution of a lipophilic compound is introduced into the aqueous environment of the stomach, the DMSO rapidly diffuses, causing the compound to precipitate. To avoid this, a co-solvent system or a lipid-based formulation is recommended. These formulations are designed to maintain the drug in a solubilized state upon dilution in the GI tract.[3][4]
-
-
Question 3: My formulation appears to be well-solubilized, but the in vivo exposure is still variable between animals. What could be the reason?
-
Answer: High inter-animal variability can be due to several factors. The "food effect" is a common cause for lipophilic drugs; absorption can be significantly different in fed versus fasted animals.[5] Additionally, if the formulation is a metastable system, such as a supersaturated solution, the rate and extent of in vivo precipitation can vary. The gastrointestinal transit time and individual differences in gut physiology can also contribute to this variability. Standardizing the feeding state of the animals is a crucial first step in reducing variability.
-
-
Question 4: I suspect rapid metabolism is contributing to the low bioavailability of this compound. How can I investigate this?
-
Answer: The primary route of metabolism for many lipophilic compounds is via cytochrome P450 (CYP) enzymes in the liver and gut wall (first-pass metabolism).[6] To assess this, you can perform in vitro metabolism studies using liver microsomes or hepatocytes. If rapid metabolism is confirmed, co-administration with a general CYP inhibitor (e.g., piperine) in preclinical models can help determine the extent to which first-pass metabolism is limiting bioavailability. However, this approach is for diagnostic purposes and not a long-term formulation strategy.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the general physicochemical properties of this compound?
-
A1: Based on the structures of related compounds like Macrocarpal A (M.W. 472.6 g/mol ) and Macrocarpal I (M.W. 490.6 g/mol ), this compound is expected to be a relatively large, lipophilic molecule with low aqueous solubility.[1][7] It is likely a crystalline solid at room temperature. These properties classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning its absorption is limited by its solubility and/or permeability.[8]
-
-
Q2: What is a good starting point for developing a suitable formulation for this compound?
-
A2: For a lipophilic compound like this compound, a lipid-based formulation is an excellent starting point.[5] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[8][9] A simple formulation screen dissolving this compound in various oils (e.g., sesame oil, medium-chain triglycerides), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., PEG 400, Transcutol) can help identify suitable excipients.
-
-
Q3: Are there any potential mechanisms of action I should be aware of when designing my in vivo studies?
-
A3: Related macrocarpals have demonstrated anti-inflammatory and antibacterial activities.[1][2] The anti-inflammatory effects of natural compounds are often mediated through the inhibition of signaling pathways like NF-κB and MAPKs, which reduces the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[6][10] When designing pharmacodynamic studies, it would be prudent to include biomarkers related to these pathways.
-
-
Q4: How should I store this compound and its formulations?
-
A4: As a natural product, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1] Lipid-based formulations should also be protected from light and stored at a controlled temperature to prevent oxidation of the lipid excipients. Stability testing of the final formulation is recommended.
-
Data Presentation: Illustrative Bioavailability Enhancement
The following table presents hypothetical pharmacokinetic data to illustrate the potential improvement in this compound bioavailability with different formulation strategies. This data is for comparison purposes only and does not represent actual experimental results.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 | 45 ± 15 | 2.0 | 150 ± 50 | 100% (Baseline) |
| Co-solvent Solution (10% DMSO, 40% PEG400, 50% Saline) | 50 | 250 ± 80 | 1.5 | 900 ± 250 | 600% |
| Lipid-Based Formulation (SEDDS) | 50 | 850 ± 200 | 1.0 | 4500 ± 900 | 3000% |
| Nanosuspension | 50 | 600 ± 150 | 1.0 | 3200 ± 700 | 2133% |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Screening: Determine the solubility of this compound in various oils (e.g., Labrafac™ PG, Maisine® CC), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400) by adding an excess amount of the compound to 1 mL of each excipient, followed by vortexing and equilibration for 48 hours.
-
Formulation Development: Based on the solubility data, select an oil, surfactant, and co-solvent. A common starting ratio is 30% oil, 50% surfactant, and 20% co-solvent (w/w/w).
-
Preparation:
-
Weigh the required amounts of oil, surfactant, and co-solvent into a clear glass vial.
-
Heat the mixture to 40°C in a water bath to reduce viscosity.
-
Add the pre-weighed this compound to the excipient mixture.
-
Stir with a magnetic stirrer until the compound is completely dissolved and the solution is clear.
-
-
Characterization:
-
Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.
-
Assessment: Observe the spontaneity of emulsification and the resulting droplet size (using a particle size analyzer). A rapid formation of a fine emulsion (droplet size < 200 nm) is desirable.
-
Protocol 2: Preparation of a Nanosuspension by Wet Milling
-
Vehicle Preparation: Prepare an aqueous solution containing a stabilizer. A combination of a polymer (e.g., 0.5% HPMC) and a surfactant (e.g., 0.1% sodium dodecyl sulfate) is often effective.
-
Milling Process:
-
Create a pre-suspension by dispersing this compound (e.g., 2% w/v) in the stabilizer solution.
-
Add the pre-suspension to a milling chamber containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill at a high speed for a specified duration (e.g., 2-6 hours), monitoring the temperature to prevent compound degradation.
-
-
Particle Size Analysis: Periodically take samples and measure the particle size distribution using laser diffraction or dynamic light scattering. The target is typically a mean particle size below 500 nm with a narrow distribution.
-
Harvesting: Once the desired particle size is achieved, separate the nanosuspension from the grinding media.
Mandatory Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Plausible anti-inflammatory signaling pathway for this compound.
Caption: Troubleshooting decision tree for low bioavailability.
References
- 1. Macrocarpal A | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the inflammatory pathway modulation of Phaleria macrocarpa: evidence from in vitro and in silico studies [pharmacia.pensoft.net]
- 7. Macrocarpal I | C28H42O7 | CID 10028546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Refining analytical methods for sensitive detection of Macrocarpal O
Welcome to the technical support center for the analytical detection of Macrocarpal O. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the sensitive analysis of this compound. Given that publicly available data for this compound is limited, this guide draws upon established methods for closely related and co-isolated compounds, such as Macrocarpal A, B, and C, to provide a robust starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the sensitive detection of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques for the sensitive and specific detection of this compound and related phloroglucinol-diterpene adducts.[1][2] These methods offer high resolution and sensitivity, which are crucial for analyzing complex sample matrices like plant extracts.
Q2: How should I prepare my sample for this compound analysis?
A2: Sample preparation is critical for accurate and reproducible results. For plant-derived materials, a common starting point is extraction with an organic solvent. A typical procedure involves:
-
Extraction: Extraction of the dried and powdered plant material (e.g., Eucalyptus leaves) with 95% ethanol or methanol.[1][3]
-
Partitioning: The resulting extract is then dried and partitioned, for example, with n-hexane to remove nonpolar compounds.[3] Alternatively, a chloroform/methanol/water partition can be employed.[1]
-
Solid-Phase Extraction (SPE): Further cleanup using SPE with a C18 sorbent can be used to concentrate the analyte and remove interfering substances.
It is crucial to optimize the extraction solvent and cleanup procedure for your specific sample matrix to maximize the recovery of this compound.
Q3: What are the general starting conditions for HPLC analysis of macrocarpals?
A3: Based on methods for related macrocarpals, a reversed-phase HPLC method is recommended. Here are some suggested starting conditions:
-
Column: A C8 or C18 column is suitable. For instance, an InertSustain C8 column has been used successfully for the separation of Macrocarpals A, B, and C.[1][2]
-
Mobile Phase: A gradient elution with methanol and water is a good starting point.[1][2] The addition of a small amount of acid, such as 1% acetic acid, to the mobile phase can improve peak shape for phenolic compounds like macrocarpals.[2]
-
Detection: UV detection at a wavelength of around 280 nm is appropriate for the phloroglucinol chromophore present in macrocarpals.
Q4: Can I use an ELISA for the detection of this compound?
A4: Currently, there are no commercially available ELISA kits or specific antibodies for this compound. The development of an immunoassay like ELISA would require the production of specific antibodies against this compound, which is a significant undertaking.[4][5] Therefore, chromatographic methods like HPLC and LC-MS are the recommended approaches.
Q5: How can I ensure the stability of this compound in my samples and standards?
-
Storing stock solutions and extracts at low temperatures (e.g., -20°C) in the dark.
-
Minimizing freeze-thaw cycles.
-
Preparing fresh working solutions daily.
-
For long-term storage, consider inert gas overlay to prevent oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC and LC-MS analysis of phytochemicals like this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Signal/Peak | Sample degradation | Prepare fresh samples and standards. Ensure proper storage conditions. |
| Injection error | Check the autosampler for proper functioning. Manually inject a standard to verify system performance. | |
| Low analyte concentration | Concentrate the sample using SPE or evaporation. Increase the injection volume. | |
| Inappropriate detection wavelength (HPLC-UV) | Run a UV scan of a standard to determine the optimal detection wavelength. | |
| Poor ionization (LC-MS) | Optimize MS source parameters (e.g., gas flows, temperature, voltages). Try different ionization modes (ESI positive/negative). | |
| Poor Peak Shape (Tailing or Fronting) | Column overload | Dilute the sample or reduce the injection volume. |
| Secondary interactions with the stationary phase | Add a competing agent to the mobile phase (e.g., a small amount of acid like formic or acetic acid). | |
| Column deterioration | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Mismatched injection solvent and mobile phase | Dissolve the sample in the initial mobile phase if possible. | |
| Baseline Noise or Drift | Contaminated mobile phase or system | Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly. |
| Air bubbles in the system | Degas the mobile phase. Purge the pump to remove any trapped air. | |
| Detector issues | Ensure the detector lamp is warmed up. Clean the detector flow cell if necessary. | |
| Retention Time Shifts | Inconsistent mobile phase composition | Prepare fresh mobile phase carefully. Use a mobile phase degasser. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature. | |
| Changes in flow rate | Check for leaks in the system. Verify the pump is delivering a consistent flow rate. | |
| Column aging | Equilibrate the column thoroughly before each run. Replace the column if it has degraded. |
Quantitative Data Summary
At present, there is no published, validated quantitative analytical method specifically for this compound. However, quantitative data for the biological activity of the closely related Macrocarpal C can provide a reference point for the expected concentration ranges of interest.
| Compound | Assay | Result | Reference |
| Macrocarpal C | Antifungal activity against Trichophyton mentagrophytes | MIC = 1.95 µg/mL | [3] |
| Macrocarpal C | DPP-4 Inhibition | 90% inhibition at 50 µM | [1] |
Note: The development and validation of a quantitative assay for this compound would require establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Experimental Protocols
Protocol 1: Extraction and Isolation of Macrocarpals (Adapted from Kato et al., 2017)
This protocol is for the isolation of Macrocarpals A, B, and C and can be adapted as a starting point for this compound.
-
Extraction: Extract 20g of dried and powdered Eucalyptus globulus leaves with methanol.
-
Partitioning: Partition the methanol extract in a chloroform/methanol/water mixture (4:1:5 v/v/v).
-
Column Chromatography (Silica Gel):
-
Separate the extract using silica gel column chromatography with a stepwise elution of hexane/ethyl acetate (50:1, 20:1, 10:1, 1:1, and 0:1), followed by methanol alone.
-
Further purify the relevant fractions using silica gel column chromatography with a chloroform/methanol gradient.
-
-
Preparative TLC: Use preparative Thin Layer Chromatography with a chloroform/methanol (10:1) mobile phase for further separation.
-
Preparative HPLC:
-
Column: InertSustain C8
-
Mobile Phase: Gradient elution from 70% methanol/30% water to 100% methanol over 60 minutes.
-
Detection: UV detection.
-
Protocol 2: Antifungal Minimum Inhibitory Concentration (MIC) Assay (Adapted from Wong et al., 2015)
This protocol describes how the biological activity of Macrocarpal C was quantified and can be used for other macrocarpals.
-
Preparation of Macrocarpal Solution: Dilute this compound in RPMI-1640 medium to achieve a range of concentrations in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of a standardized fungal suspension to each well.
-
Controls: Include growth control wells (medium and microorganisms) and sterility control wells (medium and drug, no microorganisms).
-
Incubation: Incubate the plate at 35°C.
-
Determination of MIC: The MIC is the lowest concentration at which there is complete inhibition of microbial growth.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Antifungal mode of action of Macrocarpal C.[3]
References
- 1. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
Technical Support Center: Managing Batch-to-Batch Variability of Macrocarpal O Extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the batch-to-batch variability of Macrocarpal O extracts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it derived?
This compound is a sesquiterpenoid, a class of naturally occurring organic compounds. It is isolated from the leaves of plants from the Eucalyptus genus, such as Eucalyptus globulus. Macrocarpals are a group of structurally related compounds, and various forms (e.g., A, B, C) have been identified with a range of biological activities, including antibacterial, antifungal, and enzyme inhibition properties.[1][2][3][4]
Q2: What are the primary factors contributing to batch-to-batch variability in this compound extracts?
The variability in botanical extracts is a well-documented challenge stemming from the natural diversity of the source material and subsequent processing.[5][6] Key factors include:
-
Environmental and Agronomic Conditions: Climate, soil composition, fertilization methods, and harvest time can significantly alter the phytochemical profile of the plant material.[5][6]
-
Post-Harvest Handling: The conditions and duration of storage and drying of the Eucalyptus leaves can lead to degradation or modification of the active compounds.
-
Extraction and Purification Processes: Variations in solvent polarity, temperature, pressure, and the specific chromatographic techniques used can result in extracts with different compositions and concentrations of this compound.[1]
Q3: What are the potential consequences of batch-to-batch variability in my experiments?
Q4: How can I standardize my this compound extracts to ensure consistency?
Standardization involves the use of analytical techniques to quantify the concentration of active or marker compounds in your extract. Chromatographic fingerprinting is a widely accepted method for this purpose.[6][7] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for creating a chemical profile of your extract, which can then be compared across different batches.[7]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental use of this compound extracts.
Issue 1: Inconsistent Biological Activity Observed Between Batches
Possible Cause 1: Variation in this compound Concentration
-
Troubleshooting Step: Quantify the concentration of this compound in each batch using a validated analytical method, such as HPLC-UV or HPLC-MS.
-
Corrective Action: Normalize the concentration of this compound across all experimental samples by adjusting the volume of the extract used. If the concentration is too low, a further purification step may be necessary.
Possible Cause 2: Presence of Interfering Compounds
-
Troubleshooting Step: Analyze the chemical fingerprint of each batch using HPLC or GC-MS to identify any significant differences in the overall phytochemical profile.
-
Corrective Action: If significant variations are detected, re-evaluate the extraction and purification protocol to improve the selectivity for this compound. Consider using a reference standard to confirm the identity of the peaks in your chromatogram.
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
Possible Cause 1: Contamination with Toxic Compounds
-
Troubleshooting Step: Review the extraction and handling procedures for potential sources of contamination. Analyze the extract for residual solvents using GC.
-
Corrective Action: Implement stringent quality control measures for all solvents and materials used in the extraction process. Ensure proper drying of the extract to remove any residual solvents.
Possible Cause 2: Variation in the Concentration of Other Bioactive Compounds
-
Troubleshooting Step: Perform a dose-response curve for each new batch to determine its specific IC50 value.
-
Corrective Action: Adjust the experimental concentrations based on the potency of each batch. A more rigorous purification of the extract may be required to isolate this compound from other bioactive constituents.
Section 3: Experimental Protocols and Data
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quality Control
This protocol provides a general framework for the quality control of this compound extracts.
Objective: To generate a chemical fingerprint of the extract and quantify the relative concentration of this compound.
Materials:
-
HPLC system with UV or DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Methanol (for sample preparation)
-
Syringe filters (0.45 µm)
Method:
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL. Vortex thoroughly and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the UV absorbance of similar phloroglucinol compounds)[6]
-
-
Data Analysis: Compare the retention time and peak area of the presumed this compound peak across different batches. For quantitative analysis, a calibration curve should be prepared using a purified this compound standard.
Table 1: Example HPLC Data for Three Batches of this compound Extract
| Batch ID | Retention Time of this compound (min) | Relative Peak Area of this compound (%) | Total Phenolic Content (mg GAE/g extract) |
| MCO-23-001 | 15.2 | 85.3 | 450.2 |
| MCO-23-002 | 15.3 | 68.7 | 398.5 |
| MCO-23-003 | 15.2 | 90.1 | 475.8 |
This table illustrates how quantitative data can be used to identify inconsistencies between batches.
Section 4: Visualizing Workflows and Pathways
Experimental Workflow for Quality Control
The following diagram outlines a logical workflow for ensuring the quality and consistency of this compound extracts.
Caption: Workflow for ensuring batch-to-batch consistency of this compound extracts.
Potential Signaling Pathway Modulation
Macrocarpals belong to the sesquiterpenoid class of compounds, which have been shown to modulate various signaling pathways, particularly those involved in inflammation and cell survival.[8][9] The NF-κB pathway is a common target for such compounds.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the bioherbicide potential of Eucalyptus globulus Labill: Biochemistry and effects of its aqueous extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Antiproliferative Activity in Different Plant Parts of Phaleria macrocarpa and the Underlying Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Exploiting the Integrated Valorization of Eucalyptus globulus Leaves: Chemical Composition and Biological Potential of the Lipophilic Fraction before and after Hydrodistillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Strategies to reduce degradation of Macrocarpal O during experiments
Technical Support Center: Macrocarpal O Experimental Stability
Disclaimer: The compound "this compound" is not found in the current scientific literature. This guide is based on best practices for handling structurally related and sensitive phenolic compounds, such as other known macrocarpals (e.g., Macrocarpal A, C) and phloroglucinol derivatives.[1][2][3][4][5][6] Researchers should validate these strategies for their specific compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the degradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound and similar phenolic compounds?
A1: Phenolic compounds are susceptible to degradation from several factors.[7] Key contributors include:
-
Oxidation: This is the most common degradation pathway. The presence of oxygen, especially when catalyzed by light or metal ions, can lead to the formation of quinones and other degradation products, often resulting in a color change (e.g., browning).[8]
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate oxidative reactions and directly degrade the compound.[7][9]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[7][10] Many polyphenols degrade more rapidly at temperatures above 40°C.[9]
-
pH: The stability of phenolic compounds is highly dependent on pH. Alkaline conditions (high pH) can deprotonate the phenolic hydroxyl groups, making them much more susceptible to oxidation.[11] Many are more stable in acidic to neutral conditions.[10]
-
Enzymes: If working with crude or semi-purified extracts, enzymes like polyphenol oxidases (PPOs) can cause rapid degradation.[8]
-
Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts for oxidative degradation.
Q2: My this compound solution is changing color. What does this signify and what should I do?
A2: A color change, typically to yellow, brown, or red, is a strong indicator of degradation, most likely due to oxidation and the formation of quinones.[8]
Immediate Actions:
-
Stop the Experiment: If possible, pause the experiment to diagnose the cause.
-
Protect from Light and Oxygen: Immediately wrap the sample container in aluminum foil and purge the headspace with an inert gas like nitrogen or argon.
-
Re-evaluate Conditions: Review your experimental setup against the primary degradation factors. Is the pH too high? Is the temperature elevated? Was the solvent properly degassed?
-
Analytical Confirmation: Analyze the sample using HPLC or LC-MS to confirm the presence of degradation products and quantify the loss of the parent compound.
Refer to the Troubleshooting Guide: Investigating Unexpected Degradation below for a systematic approach to identifying the root cause.
Q3: What are the recommended storage conditions for this compound stocks (solid and solution)?
A3: To ensure long-term stability, adhere to the following storage protocols:
| Form | Temperature | Atmosphere | Light Condition | Notes |
| Solid | <-15°C (Freezer) | Under Inert Gas (Nitrogen or Argon) | Protected from Light (Amber Vial/Foil) | Aliquot the solid compound upon receipt to avoid repeated freeze-thaw cycles. |
| Stock Solution | -20°C to -80°C | Under Inert Gas | Protected from Light | Use degassed, high-purity solvents. If the solvent can freeze, store at the lowest appropriate temperature. Flash-freeze aliquots in liquid nitrogen before transferring to the freezer to minimize degradation during the freezing process. |
| Working Solution | 2-8°C (Refrigerator) | Tightly Sealed, Inert Headspace | Protected from Light | Prepare fresh daily if possible. For short-term storage (hours), keep on ice. |
This data is a general recommendation based on best practices for sensitive phytochemicals.[1] Optimal conditions should be determined empirically.
Q4: How can I minimize oxidative degradation during my experiments?
A4: Proactive measures are crucial to prevent oxidation.
-
Use Degassed Solvents: Before preparing solutions, degas your solvents by sparging with nitrogen or argon for 15-30 minutes, or by using a sonication/vacuum cycle.
-
Work Under an Inert Atmosphere: For highly sensitive experiments, perform manipulations in a glove box or use Schlenk line techniques to handle solutions under nitrogen or argon.
-
Add Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your solutions, if compatible with your downstream analysis.
-
Use Chelating Agents: If metal ion contamination is suspected, add a chelating agent like EDTA to sequester metal ions and prevent them from catalyzing oxidation.
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation
If you observe rapid degradation of this compound (e.g., color change, loss of activity, new peaks in chromatogram), use the following workflow to pinpoint the cause.
Caption: Troubleshooting workflow for identifying sources of degradation.
Guide 2: Optimizing Experimental Conditions for Stability
This workflow provides a systematic approach to proactively establishing stable experimental conditions for this compound.
Caption: Workflow for proactive optimization of experimental stability.
Quantitative Stability Data for Phenolic Compounds
The rate of degradation is compound-specific. The following table, compiled from studies on various phenolic compounds, illustrates the typical impact of environmental factors.[7][10] This should be used as a general guide.
| Condition | Parameter | Observation | Implication for this compound |
| Temperature | Total Phenolic Content (TPC) | In one study, TPC in a fruit puree decreased by 63% at 23°C but only 57% at 40°C over the same period, showing complex matrix effects.[10] In another, TPC in potato chips decreased from ~294 to ~92 mg/kg over 23 weeks at room temperature.[12] | Degradation is significant at room temperature and can be accelerated at higher temperatures. Refrigerated or frozen conditions are critical. |
| Light Exposure | Individual Phenols | Sunlight exposure caused the highest degradation compared to storage at 40°C or 23°C in the dark.[9] Light can enhance degradation, especially at elevated temperatures.[7] | All work and storage must be performed with rigorous protection from light using amber vials or aluminum foil. |
| pH | Various Phenols | Caffeic, chlorogenic, and gallic acids are not stable at high pH.[11] In contrast, catechins and ferulic acid showed more resistance to pH-induced degradation.[11] Phenolic compounds are generally more stable under acidic pH conditions.[10] | Maintain solutions at a neutral or, preferably, slightly acidic pH (pH 4-6) unless experimentally contraindicated. Avoid alkaline conditions. |
Experimental Protocols
Protocol 1: Inert Atmosphere Handling for Solutions
This protocol describes how to prepare and handle solutions of this compound to minimize oxidation.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., HPLC-grade DMSO or ethanol)
-
Serum vials with rubber septa and aluminum crimp caps
-
Source of dry nitrogen or argon gas with a needle adapter
-
Syringes and needles
-
Sonicator
Procedure:
-
Solvent Degassing: a. Place the required volume of solvent in a flask or bottle with a sidearm. b. Submerge the tip of a long needle or sparging tube connected to the inert gas source into the solvent. c. Bubble the gas through the solvent for 15-30 minutes. Gentle sonication during this time can improve efficiency. d. Alternatively, use three cycles of applying a vacuum for 5 minutes followed by backfilling with inert gas.
-
Preparation of Stock Solution: a. Weigh the desired amount of solid this compound into a serum vial. b. Crimp-seal the vial with a rubber septum and aluminum cap. c. Insert a needle connected to the inert gas line through the septum to create a positive pressure. Insert a second "outlet" needle to vent. d. After 1-2 minutes, remove the outlet needle, then the gas inlet needle. e. Using a syringe, add the calculated volume of degassed solvent to the vial. f. Gently swirl or sonicate the vial until the compound is fully dissolved.
-
Storage and Use: a. Wrap the vial in aluminum foil and store it at -20°C or -80°C. b. To withdraw an aliquot, allow the vial to warm to room temperature first. c. Pierce the septum with a needle attached to a gas line to slightly pressurize the vial. d. Use a clean, dry syringe to withdraw the desired volume. e. Remove the syringe, then the gas line needle. Re-wrap and return to storage.
Protocol 2: HPLC Method for Stability Assessment
This general-purpose High-Performance Liquid Chromatography (HPLC) method can be used to monitor the purity of this compound over time.
Instrumentation & Columns:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid (ensure acidic pH for stability).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid.
Example Gradient:
-
A typical gradient might run from 95% A to 5% A over 30-40 minutes, followed by a wash and re-equilibration step.[7] The exact gradient must be optimized for this compound.
Procedure:
-
Sample Preparation: At each time point (e.g., T=0, 1h, 4h, 24h), take an aliquot of your experimental sample. Dilute it to a suitable concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Detection: Monitor at a wavelength appropriate for the compound's chromophore (e.g., scan from 200-400 nm with a PDA to find the absorbance maximum, often around 280 nm for phenolic compounds).
-
Analysis: a. At T=0, identify the retention time of the main this compound peak. b. At subsequent time points, quantify the area of the main peak. A decrease in the peak area indicates degradation. c. Look for the appearance of new peaks, which correspond to degradation products. d. Calculate the percentage of this compound remaining at each time point relative to T=0. % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
References
- 1. Macrocarpal A | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semisynthesis of macrocarpal C and analogues by selective dehydration of macrocarpal A or B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of the Antibacterial Spectrum of Macrocarpals
A Guide for Researchers in Drug Development
Published: November 18, 2025
Note on "Macrocarpal O": Extensive literature searches did not yield specific data for a compound designated "this compound." The Macrocarpal family, a group of phloroglucinol-diterpenoid derivatives isolated from Eucalyptus species, includes well-documented members such as Macrocarpals A through G. This guide will focus on the antibacterial spectrum of these characterized Macrocarpals as a representative profile for the compound class.
This document provides a comparative overview of the antibacterial activity of Macrocarpals A-G, benchmarked against a standard antibiotic, vancomycin, and two other natural antimicrobial compounds, curcumin and terpinen-4-ol. The data presented is intended to inform researchers, scientists, and drug development professionals on the potential of this compound class as antibacterial agents.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of Macrocarpals and selected alternative agents was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria known for their clinical relevance. The following table summarizes the MIC values, providing a direct comparison of potency. Lower MIC values indicate greater efficacy.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Macrocarpal A | Staphylococcus aureus | 1.56 |
| Micrococcus luteus | 3.13 | |
| Macrocarpal B | Staphylococcus aureus | 1.56 |
| Micrococcus luteus | 6.25 | |
| Macrocarpal C | Staphylococcus aureus | 3.13 |
| Micrococcus luteus | 1.56 | |
| Macrocarpal D | Staphylococcus aureus | 1.56 |
| Micrococcus luteus | 1.56 | |
| Macrocarpal E | Staphylococcus aureus | 0.78 |
| Micrococcus luteus | 3.13 | |
| Macrocarpal F | Staphylococcus aureus | 1.56 |
| Micrococcus luteus | 6.25 | |
| Macrocarpal G | Staphylococcus aureus | 3.13 |
| Micrococcus luteus | 0.78 | |
| Vancomycin | Staphylococcus aureus | 0.5 - 2.0[1][2][3] |
| Micrococcus luteus | 0.12 - 8.0 | |
| Curcumin | Staphylococcus aureus | 125 - 250[4][5] |
| Micrococcus luteus | >100 | |
| Terpinen-4-ol | Staphylococcus aureus | 2500 (0.25% v/v)[6] |
| Micrococcus luteus | 1250 (0.125% v/v) |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial research. The following protocol is a standardized broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), which is suitable for determining the MIC values of compounds like Macrocarpals.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of Macrocarpals, vancomycin, curcumin, and terpinen-4-ol in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Bacterial Strains: Use standardized strains of Staphylococcus aureus (e.g., ATCC 29213) and Micrococcus luteus (e.g., ATCC 9341).
- Growth Medium: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
- Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
- Add 50 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.
- The final column of wells should contain no test compound and serve as a positive control for bacterial growth. A negative control (broth only) should also be included.
- Inoculate each well (except the negative control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
4. Incubation and Reading:
- Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
- After incubation, determine the MIC by visual inspection for the lowest concentration of the test compound that completely inhibits visible bacterial growth. This can be aided by using a microplate reader to measure optical density at 600 nm.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
This guide provides a foundational comparison of the antibacterial spectrum of Macrocarpals. Further research into their mechanism of action, toxicity, and in vivo efficacy is warranted to fully elucidate their therapeutic potential.
References
- 1. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Antibacterial effects of curcumin: An in vitro minimum inhibitory concentration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of Macrocarpals with Standard Antibiotics: A Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of macrocarpals, specifically Macrocarpal A and C, with standard antibiotics. Due to the limited availability of data on "Macrocarpal O" in peer-reviewed scientific literature, this guide will focus on the more extensively studied macrocarpals. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Executive Summary
Macrocarpals, natural compounds isolated from Eucalyptus species, have demonstrated significant antimicrobial properties. This guide compares the in vitro efficacy of Macrocarpal A and C against relevant bacterial and fungal pathogens with that of standard antibiotics, namely Vancomycin, Ciprofloxacin, and Terbinafine. The data indicates that while macrocarpals show promising activity, particularly against Gram-positive bacteria and certain fungi, their spectrum of activity and potency can vary compared to established antibiotics.
Quantitative Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Macrocarpal A, Macrocarpal C, and the selected standard antibiotics against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Citation |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [1] |
| Staphylococcus aureus FDA209P | 0.4 | [1] | |
| Escherichia coli NIHJ | > 100 | [1][2] | |
| Pseudomonas aeruginosa P-3 | > 100 | [1] | |
| Vancomycin | Staphylococcus aureus | ≤ 2 (Susceptible) | [3] |
| Ciprofloxacin | Escherichia coli | ≤ 1 (Susceptible) |
Table 1: Antibacterial Efficacy Comparison
| Compound | Microorganism | MIC (µg/mL) | Citation |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | [4][5] |
| Terbinafine | Trichophyton mentagrophytes (Susceptible) | 0.008 - 0.0625 |
Table 2: Antifungal Efficacy Comparison
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The following is a detailed protocol for determining the MIC of a compound using the broth microdilution method, based on established guidelines.[6][7]
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the macrocarpal or antibiotic in a suitable solvent.
-
Bacterial/Fungal Culture: Grow the microorganism to be tested in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria and RPMI-1640 medium for fungi.
-
96-Well Microtiter Plate: Sterile, U-bottom plates are recommended.
2. Serial Dilution of the Test Compound:
-
Dispense 100 µL of sterile broth into all wells of the microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
3. Inoculation:
-
Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum only) and a negative control well (broth only).
4. Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a temperature and duration appropriate for the specific fungus being tested.
5. Determination of MIC:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Signaling Pathways and Mechanisms of Action
Macrocarpal C Mechanism of Action (Antifungal)
Macrocarpal C exhibits its antifungal effect against T. mentagrophytes through a multi-pronged mechanism. It increases the permeability of the fungal cell membrane, leading to an influx of molecules that are normally excluded.[4] This is followed by an increase in intracellular reactive oxygen species (ROS), which causes oxidative stress.[4] Ultimately, this cascade of events leads to DNA fragmentation and apoptosis (programmed cell death).[4]
Caption: Antifungal Mechanism of Macrocarpal C.
Vancomycin Mechanism of Action (Antibacterial)
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylase and transpeptidase enzymes. This blockage prevents the elongation and cross-linking of the peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.
Caption: Antibacterial Mechanism of Vancomycin.
Ciprofloxacin Mechanism of Action (Antibacterial)
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. Its primary targets are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. By inhibiting these enzymes, ciprofloxacin prevents the relaxation of supercoiled DNA and the separation of replicated DNA strands, respectively. This disruption of DNA replication and repair processes leads to bacterial cell death.
Caption: Antibacterial Mechanism of Ciprofloxacin.
Terbinafine Mechanism of Action (Antifungal)
Terbinafine is an allylamine antifungal agent that specifically inhibits squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[8][9] This inhibition leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene within the cell.[8][9] The combination of ergosterol depletion and squalene accumulation disrupts membrane function and integrity, resulting in fungal cell death.[8][9]
Caption: Antifungal Mechanism of Terbinafine.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Reporting elevated vancomycin minimum inhibitory concentration in methicillin-resistant Staphylococcus aureus: consensus by an International Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Decoding Terbinafine hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
In Vivo Anti-inflammatory Activity: A Comparative Analysis of Eucalyptus globulus Extract and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory activity of Eucalyptus globulus leaf extract, a source of natural compounds like Macrocarpal O, and the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented is primarily from studies utilizing the carrageenan-induced paw edema model in rats, a standard and widely accepted method for evaluating acute inflammation.
While direct in vivo anti-inflammatory data for the specific compound this compound is not currently available in the public domain, the analysis of Eucalyptus globulus extracts offers valuable insights into the potential anti-inflammatory properties of its constituents.
Performance Comparison: Inhibition of Carrageenan-Induced Paw Edema
The following tables summarize the quantitative data on the percentage inhibition of paw edema by Eucalyptus globulus leaf extract and Indomethacin at various time points after the induction of inflammation.
Table 1: Anti-inflammatory Effect of Eucalyptus globulus Aqueous Leaf Extract on Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | 1 hour | 2 hours | 3 hours |
| Control | - | 0% | 0% | 0% |
| E. globulus Extract | 100 | 25.37% | 29.85% | 33.33% |
| E. globulus Extract | 200 | 28.35% | 34.32% | 37.50% |
Data adapted from a study evaluating the anti-inflammatory activity of the aqueous extract of Eucalyptus globulus leaves.[1]
Table 2: Anti-inflammatory Effect of Indomethacin on Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | 1 hour | 2 hours | 3 hours | 4 hours |
| Control | - | 0% | 0% | 0% | 0% |
| Indomethacin | 10 | 45.20% | 65.50% | 78.40% | 87.30% |
Data adapted from a study evaluating the anti-inflammatory and immunosuppressive activities of Indomethacin.[2]
Experimental Protocols
A detailed methodology for the carrageenan-induced paw edema model, a cornerstone for in vivo anti-inflammatory screening, is provided below.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test substance.
Animals: Male Wistar rats (150-200 g) are typically used. Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test substance (e.g., Eucalyptus globulus extract)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., distilled water, saline with 0.5% Tween 80)
-
Pletismometer or digital calipers
Procedure:
-
Animal Grouping: Animals are randomly divided into several groups (n=6 per group):
-
Group I: Vehicle control (receives only the vehicle).
-
Group II: Carrageenan control (receives the vehicle and carrageenan).
-
Group III: Reference drug (receives Indomethacin at a specified dose, e.g., 10 mg/kg, orally).
-
Group IV, V, etc.: Test substance groups (receive the test substance at various doses, e.g., 100, 200 mg/kg, orally).
-
-
Dosing: The vehicle, reference drug, or test substance is administered to the respective animal groups, typically 60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (0 hours) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group, and Vt is the average edema volume in the treated group.
-
Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the appropriate institutional animal ethics committee.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of both Eucalyptus globulus extract and Indomethacin are largely attributed to their modulation of the arachidonic acid cascade, specifically the cyclooxygenase (COX) pathway.
Caption: The Cyclooxygenase (COX) Pathway in Inflammation.
Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation. By blocking these enzymes, Indomethacin effectively reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.[3][4][5] The active compounds in Eucalyptus globulus, such as 1,8-cineole (eucalyptol), are also known to inhibit the COX pathway, contributing to the plant's anti-inflammatory properties.[1]
Experimental Workflow
The following diagram illustrates the typical workflow for the in vivo validation of an anti-inflammatory compound using the carrageenan-induced paw edema model.
Caption: Workflow of the Carrageenan-Induced Paw Edema Model.
This systematic approach ensures the reliable and reproducible evaluation of the anti-inflammatory potential of novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 3. researchgate.net [researchgate.net]
- 4. inotiv.com [inotiv.com]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Activity of Macrocarpal C and Other Prominent Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, has spurred the search for novel and effective antifungal agents from natural sources. Among the vast array of natural products, compounds derived from plants have shown significant promise. This guide provides a detailed comparison of the antifungal activity of Macrocarpal C, a phloroglucinol derivative from Eucalyptus species, with other well-characterized natural antifungal compounds: carvacrol, thymol, and allicin. This comparison is based on available experimental data on their mechanisms of action and antifungal efficacy.
Executive Summary
In comparison, other natural compounds such as carvacrol (from oregano), thymol (from thyme), and allicin (from garlic) also demonstrate potent antifungal properties, primarily by targeting the fungal cell membrane and inducing cellular stress. This guide presents a side-by-side comparison of their antifungal efficacy through Minimum Inhibitory Concentration (MIC) data and elucidates their distinct and overlapping mechanisms of action.
Quantitative Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Macrocarpal C, carvacrol, thymol, and allicin against various fungal species as reported in the literature. It is important to note that direct comparison of MIC values should be made with caution due to variations in the fungal species tested and the specific experimental conditions used in different studies.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | [2] |
| Carvacrol | Candida albicans | 256 | [3][4] |
| Cryptococcus neoformans | 25 - 81 | [5] | |
| Aspergillus flavus | 125 | [6] | |
| Trichophyton rubrum | 125 | [6] | |
| Botrytis cinerea | 120 (µL/L) | [7] | |
| Thymol | Candida albicans | 39 | [8] |
| Candida krusei | 39 | [8] | |
| Candida tropicalis | 78 | [8] | |
| Botrytis cinerea | 65 (mg/L) | [7] | |
| Allicin | Trichosporon asahii | Not specified, but potent | [9] |
| Various plant pathogenic fungi | 50 - 200 (µM) | [10] |
Mechanisms of Antifungal Action
The antifungal activity of these natural compounds stems from their ability to interfere with essential cellular processes in fungi. The primary mechanisms are detailed below.
Macrocarpal C
Macrocarpal C exhibits a multi-target mechanism of action against fungal pathogens.[1] Its primary modes of action include:
-
Increased Membrane Permeability: Macrocarpal C disrupts the integrity of the fungal cell membrane, leading to leakage of intracellular components.[2][11]
-
Induction of Reactive Oxygen Species (ROS): It promotes the generation of ROS within the fungal cell, leading to oxidative stress and damage to cellular components.[2][11]
-
DNA Fragmentation: Macrocarpal C induces apoptosis-like cell death, characterized by DNA fragmentation.[2][11]
Carvacrol and Thymol
Carvacrol and its isomer thymol are phenolic monoterpenoids that share similar antifungal mechanisms, primarily targeting the fungal cell membrane.[12][13]
-
Membrane Disruption: Both compounds intercalate into the lipid bilayer of the fungal cell membrane, increasing its fluidity and permeability.[14] This leads to the leakage of ions and ATP.
-
Ergosterol Interaction: They interact with ergosterol, a key component of the fungal cell membrane, further compromising its integrity.[3][5][8]
-
Inhibition of Cellular Processes: The disruption of membrane potential and ion gradients inhibits essential cellular processes, including ATP synthesis.[15]
Allicin
Allicin, the primary bioactive compound in garlic, has a distinct mechanism of action characterized by its high reactivity with thiol-containing molecules.[16]
-
Membrane Permeability: Allicin readily permeates through phospholipid membranes without causing significant damage or leakage.[17]
-
Thiol Interaction: Once inside the cell, allicin reacts with the thiol groups (-SH) of enzymes and other proteins, leading to their inactivation.[18] This disrupts crucial metabolic pathways.
-
Induction of Oxidative Stress: The reaction with thiols can lead to the production of reactive oxygen species, inducing oxidative stress within the fungal cell.[18]
Experimental Protocols
The following section outlines the methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[1][19][20][21]
Fungal Membrane Permeability Assay (SYTOX Green)
This assay assesses membrane integrity using the fluorescent dye SYTOX Green, which can only enter cells with compromised plasma membranes.
Reactive Oxygen Species (ROS) Production Assay (DCFH-DA)
Intracellular ROS levels are measured using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[22][23][24]
DNA Fragmentation Assay (TUNEL)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[25][26][27][28][29]
Conclusion
Macrocarpal C, along with carvacrol, thymol, and allicin, represents a promising class of natural antifungal compounds. While all demonstrate significant antifungal activity, their mechanisms of action show both overlap and distinction. Macrocarpal C's ability to induce ROS production and DNA fragmentation, in addition to membrane disruption, suggests a broader and potentially more robust antifungal profile. Carvacrol and thymol are potent membrane-active agents, while allicin's unique reactivity with intracellular thiols presents another avenue for antifungal drug development. Further research, including head-to-head comparative studies against a standardized panel of fungal pathogens, is warranted to fully elucidate the therapeutic potential of these natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Investigating the antifungal effects of Carvacrol and 1,8-cineole on Candida albicans, Aspergillus flavus, Trichophyton rubrum and Epidermophyton flucosum [journals.iau.ir]
- 7. Antifungal activity of thymol and carvacrol against postharvest pathogens Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Activity and Potential Action Mechanism of Allicin against Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of Action of Carvacrol on the Food-Borne Pathogen Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allicin - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Allicin? [synapse.patsnap.com]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. njccwei.com [njccwei.com]
- 21. ggits.org [ggits.org]
- 22. doc.abcam.com [doc.abcam.com]
- 23. cosmobiousa.com [cosmobiousa.com]
- 24. researchgate.net [researchgate.net]
- 25. TUNEL Assay [bio-protocol.org]
- 26. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Video: The TUNEL Assay [jove.com]
- 28. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biotna.net [biotna.net]
A Comparative Analysis of the Bioactivities of Macrocarpals A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Macrocarpals A, B, and C, a class of phloroglucinol-diterpenoid derivatives isolated from Eucalyptus species. The information presented herein is supported by experimental data to facilitate an objective evaluation of their therapeutic potential.
I. Overview of Bioactivities
Macrocarpals A, B, and C have demonstrated a range of promising biological activities, including antibacterial, antifungal, and enzyme inhibitory effects. These compounds share a common structural scaffold but exhibit notable differences in their potency and mechanisms of action.
II. Quantitative Bioactivity Data
The following table summarizes the key quantitative data for the bioactivities of Macrocarpals A, B, and C.
| Bioactivity | Target Organism/Enzyme | Macrocarpal A | Macrocarpal B | Macrocarpal C |
| Antibacterial | Porphyromonas gingivalis ATCC 33277 | Growth inhibition at 1 mg/L[1] | Growth inhibition at 1 mg/L[1] | - |
| Bacillus subtilis PCI219 | MIC < 0.2 µM[2] | - | - | |
| Staphylococcus aureus FDA209P | MIC = 0.4 µM[2] | - | - | |
| Antifungal | Trichophyton mentagrophytes | - | - | MIC = 1.95 µg/mL[3] |
| Enzyme Inhibition | Dipeptidyl Peptidase 4 (DPP-4) | 30% inhibition at 500 µM[4] | 30% inhibition at 500 µM[4] | 90% inhibition at 50 µM[4] |
MIC: Minimum Inhibitory Concentration
III. Detailed Experimental Protocols
A. Antibacterial Susceptibility Testing (Broth Microdilution Method)
The antibacterial activity of Macrocarpals A and B against Porphyromonas gingivalis was determined using a broth microdilution method.[5][6]
-
Bacterial Culture: P. gingivalis (e.g., ATCC 33277) is cultured in an appropriate medium, such as Brain Heart Infusion (BHI) broth supplemented with hemin and menadione, under anaerobic conditions (e.g., 85% N₂, 10% H₂, 5% CO₂) at 37°C.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a standardized concentration (e.g., 1 x 10⁶ CFU/mL) in the culture medium.
-
Microplate Preparation: The macrocarpals are serially diluted in the culture medium in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under anaerobic conditions at 37°C for 48-72 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
B. Antifungal Susceptibility Testing (CLSI M38-A2)
The antifungal activity of Macrocarpal C against Trichophyton mentagrophytes was determined following the Clinical and Laboratory Standards Institute (CLSI) M38-A2 protocol for broth dilution antifungal susceptibility testing of filamentous fungi.[3][7]
-
Fungal Culture: T. mentagrophytes is grown on a suitable agar medium, such as potato dextrose agar, to induce sporulation.
-
Inoculum Preparation: A suspension of conidia is prepared and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Microplate Preparation: Macrocarpal C is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: The diluted fungal inoculum is added to each well.
-
Incubation: The plate is incubated at 35°C for 96-120 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is a prominent decrease in turbidity compared to the growth control.
C. Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
The inhibitory activity of Macrocarpals A, B, and C against DPP-4 was assessed using a fluorometric assay.[8][9]
-
Reagents: Human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a buffer solution (e.g., Tris-HCl, pH 8.0).
-
Assay Procedure:
-
The macrocarpal compound (inhibitor) is pre-incubated with the DPP-4 enzyme in the buffer solution in a 96-well plate.
-
The reaction is initiated by adding the fluorogenic substrate.
-
The plate is incubated at 37°C.
-
-
Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC). The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control.
IV. Signaling Pathways and Mechanisms of Action
A. Antibacterial Mechanism of Macrocarpals A, B, and C
Macrocarpals A, B, and C exhibit antibacterial activity against the periodontopathic bacterium Porphyromonas gingivalis by targeting key virulence factors.[7] The proposed mechanism involves the inhibition of Arg- and Lys-specific proteinases (gingipains) produced by the bacterium. These enzymes are crucial for the degradation of host tissues and the evasion of the host immune response. Additionally, these macrocarpals have been shown to inhibit the binding of P. gingivalis to saliva-coated hydroxyapatite, a model for the tooth surface, suggesting an anti-adhesion mechanism.[7]
Figure 1. Antibacterial mechanism of Macrocarpals A, B, and C against P. gingivalis.
B. Antifungal Mechanism of Macrocarpal C
Macrocarpal C exerts its antifungal activity against Trichophyton mentagrophytes through a multi-pronged mechanism that ultimately leads to fungal cell death.[10] This involves an increase in fungal membrane permeability, the induction of reactive oxygen species (ROS) production, and subsequent DNA fragmentation.
Figure 2. Antifungal mechanism of Macrocarpal C against T. mentagrophytes.
C. DPP-4 Inhibition Mechanism of Macrocarpal C
Macrocarpal C stands out as a potent inhibitor of Dipeptidyl Peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. A unique characteristic of its inhibitory action is the likely involvement of self-aggregation. This suggests that multiple molecules of Macrocarpal C may assemble to form an aggregate that exhibits enhanced binding and inhibition of the DPP-4 enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Oils Activity of Eucalyptus polycarpa, E. largiflorence, E. malliodora and E. camaldulensis on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Outer membrane permeabilization by the membrane attack complex sensitizes Gram-negative bacteria to antimicrobial proteins in serum and phagocytes | PLOS Pathogens [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
Antibacterial Activity: Macrocarpals vs. Conventional Antibacterials
A Comparative Guide to the Bioactive Mechanisms of Macrocarpals
Introduction
Macrocarpals are a class of phloroglucinol-diterpenoid derivatives isolated from various Eucalyptus species, notably Eucalyptus globulus and Eucalyptus macrocarpa. While the query specified "Macrocarpal O," the existing scientific literature primarily details the biological activities of Macrocarpals A, B, and C. It is presumed that "this compound" refers to this family of compounds. This guide provides a comparative analysis of the mechanisms of action for Macrocarpals A, B, and C across three key bioactivities: antibacterial, antifungal, and dipeptidyl peptidase-4 (DPP-4) inhibition. The performance of these natural compounds is compared with established alternative agents, supported by available experimental data.
Macrocarpals have demonstrated notable antibacterial activity, particularly against Gram-positive and periodontopathic bacteria. This section compares the antibacterial mechanism and efficacy of Macrocarpals A, B, and C with representative antibacterial agents.
Mechanism of Action
Macrocarpals, particularly against the periodontopathic bacterium Porphyromonas gingivalis, function by inhibiting its trypsin-like proteinase activity. This enzymatic inhibition disrupts key physiological processes of the bacterium. The activity of Macrocarpal A has also been confirmed against Bacillus subtilis and Staphylococcus aureus.
Comparison with Alternative Antibacterials:
-
Triclosan: A broad-spectrum antimicrobial agent that, at low concentrations, inhibits the enoyl-acyl carrier protein reductase (FabI), an enzyme essential for fatty acid synthesis. At higher concentrations, it disrupts the bacterial cell membrane.
-
Phytochemicals (e.g., Terpenoids, Alkaloids): These natural compounds exhibit diverse antibacterial mechanisms, including membrane disruption, enzyme inhibition, and interference with nucleic acid synthesis.
Quantitative Data Comparison
The following table summarizes the minimum inhibitory concentrations (MICs) of Macrocarpal A and a common antibacterial agent against representative Gram-positive bacteria.
| Compound | Organism | MIC (µg/mL) |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 |
| Staphylococcus aureus FDA209P | 0.4 | |
| Triclosan | Staphylococcus aureus | 0.015 - 0.125 |
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution Method):
-
A two-fold serial dilution of the test compound (e.g., Macrocarpal A) is prepared in a 96-well microtiter plate with an appropriate broth medium.
-
Each well is inoculated with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Positive (no compound) and negative (no bacteria) control wells are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antifungal Activity: Macrocarpal C vs. Standard Antifungals
Macrocarpal C has been identified as a potent antifungal agent against the dermatophyte Trichophyton mentagrophytes. Its mechanism of action is multifaceted, leading to fungal cell death.
Mechanism of Action
Macrocarpal C's antifungal activity against T. mentagrophytes is characterized by three primary effects:
-
Increased Fungal Membrane Permeability: It disrupts the integrity of the fungal cell membrane.
-
Induction of Reactive Oxygen Species (ROS): It elevates the intracellular levels of ROS, leading to oxidative stress.
-
DNA Fragmentation: It triggers apoptosis, evidenced by the fragmentation of fungal DNA.
Comparison with Alternative Antifungals:
-
Terbinafine: An allylamine antifungal that inhibits squalene epoxidase, an enzyme involved in the fungal ergosterol biosynthesis pathway. This leads to a deficiency in ergosterol and an accumulation of toxic squalene, disrupting the cell membrane.
-
Nystatin: A polyene antifungal that binds to ergosterol in the fungal cell membrane, forming pores that lead to the leakage of intracellular components and ultimately cell death.
Quantitative Data Comparison
The following table presents the MICs of Macrocarpal C and standard antifungal drugs against T. mentagrophytes.
| Compound | Organism | MIC (µg/mL) |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 |
| Terbinafine | Trichophyton mentagrophytes | 0.625 |
| Nystatin | Trichophyton mentagrophytes | 1.25 |
Experimental Protocols
Fungal Membrane Permeability Assay (SYTOX Green Uptake):
-
T. mentagrophytes conidia are harvested and washed.
-
The conidia are incubated with various concentrations of Macrocarpal C or a control antifungal in a suitable buffer.
-
SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, is added to the suspension.
-
The fluorescence intensity is measured over time using a fluorometer. An increase in fluorescence indicates increased membrane permeability.
Visualizing the Antifungal Mechanism
Caption: Antifungal mechanism of Macrocarpal C against T. mentagrophytes.
DPP-4 Inhibition: Macrocarpals vs. Gliptins
Macrocarpals A, B, and C have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This positions them as potential agents for the management of type 2 diabetes.
Mechanism of Action
DPP-4 is an enzyme that degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, macrocarpals increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. Macrocarpal C is the most potent of the three, and its enhanced activity is thought to be due to self-aggregation.
Comparison with Alternative DPP-4 Inhibitors (Gliptins):
-
Sitagliptin, Saxagliptin, Linagliptin, Alogliptin: These are small molecule drugs that competitively and reversibly bind to the active site of the DPP-4 enzyme, preventing the degradation of incretins.
Quantitative Data Comparison
The following table compares the DPP-4 inhibitory activity of Macrocarpals A, B, and C with that of a standard control.
| Compound | Concentration | % DPP-4 Inhibition |
| Macrocarpal A | 500 µM | ~30% |
| Macrocarpal B | 500 µM | ~30% |
| Macrocarpal C | 50 µM | ~90% |
| Diprotin A (Control) | 25 µM | ~30% |
Experimental Protocols
DPP-4 Inhibition Assay (Fluorometric Method):
-
Recombinant human DPP-4 enzyme is pre-incubated with various concentrations of the macrocarpal or a known inhibitor (e.g., sitagliptin) in an assay buffer.
-
The enzymatic reaction is initiated by adding a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).
-
The reaction is incubated at 37°C.
-
The fluorescence generated from the cleavage of the substrate is measured at appropriate excitation and emission wavelengths.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of the control (enzyme and substrate only).
Visualizing the DPP-4 Inhibition Pathway
Caption: Mechanism of DPP-4 inhibition by Macrocarpal C.
The macrocarpal family of natural products, particularly Macrocarpals A, B, and C, exhibit a range of promising biological activities. Their mechanisms of action, from enzyme inhibition in bacteria and glucose metabolism to the multi-pronged attack on fungal pathogens, make them interesting candidates for further research and development. While their potency may vary when compared to established drugs, their unique chemical structures and mechanisms offer potential for new therapeutic strategies. Further studies are warranted to fully elucidate their structure-activity relationships, in vivo efficacy, and safety profiles.
Unraveling the Bioactivity of Macrocarpals: A Comparative Guide in the Absence of Data on Macrocarpal O
An independent review of published literature reveals a significant gap in the scientific understanding of Macrocarpal O. While this compound is commercially available and chemically defined with a CAS number of 327622-65-1 and a molecular formula of C28H40O6, there is a notable absence of peer-reviewed research detailing its biological activities, experimental validation, or independent replication of findings. In contrast, several other members of the macrocarpal family, isolated from Eucalyptus species, have been the subject of scientific investigation. This guide provides a comparative overview of the published findings on these related compounds, specifically Macrocarpals A and C, to offer researchers, scientists, and drug development professionals a valuable point of reference.
This guide synthesizes the available experimental data on the bioactivities of Macrocarpals A and C, presenting a side-by-side comparison of their known effects. Detailed experimental protocols for the key assays are provided to facilitate replication and further investigation.
Comparative Analysis of Macrocarpal Bioactivity
The following table summarizes the reported biological activities of Macrocarpal A and Macrocarpal C. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is collated from separate publications.
| Feature | Macrocarpal A | Macrocarpal C |
| Primary Source | Eucalyptus macrocarpa[1] | Eucalyptus globulus[2][3] |
| Reported Bioactivity | Antibacterial[1] | Antifungal[3], Dipeptidyl Peptidase 4 (DPP-4) Inhibition[2][4] |
| Antibacterial Spectrum | Gram-positive bacteria[1] | Not extensively reported |
| Antifungal Spectrum | Not reported | Dermatophytes (e.g., Trichophyton mentagrophytes)[3] |
| Mechanism of Action | Not fully elucidated | Antifungal: Increases fungal membrane permeability, induces reactive oxygen species (ROS) production, and causes DNA fragmentation.[3] DPP-4 Inhibition: Believed to be related to self-aggregation.[2][4] |
Quantitative Comparison of Biological Activities
The tables below present the quantitative data from the cited studies. These findings offer a glimpse into the potency of Macrocarpals A and C in different biological assays.
Table 1: Antibacterial Activity of Macrocarpal A
| Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Bacillus subtilis PCI219 | < 0.2 µg/mL | [1] |
| Staphylococcus aureus FDA209P | 0.4 µg/mL | [1] |
Table 2: Antifungal Activity of Macrocarpal C Compared to Standard Drugs
| Compound | MIC against T. mentagrophytes | Reference |
| Macrocarpal C | 1.95 µg/mL | [3] |
| Terbinafine hydrochloride | 0.625 µg/mL | [3] |
| Nystatin | 1.25 µg/mL | [3] |
Table 3: Dipeptidyl Peptidase 4 (DPP-4) Inhibitory Activity of Macrocarpals A and C
| Compound | Concentration | % Inhibition | Reference |
| Macrocarpal A | 500 µM | ~30% | [2] |
| Macrocarpal C | 50 µM | ~90% | [2] |
Experimental Protocols
To aid in the independent replication of the cited findings, detailed methodologies for the key experiments are provided below.
1. Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity of Macrocarpal C
The antifungal MIC of Macrocarpal C against Trichophyton mentagrophytes was determined using the standard M38-A2 method described by the Clinical Laboratory Standards Institute (CLSI).[5]
2. Fungal Membrane Permeability Assay
-
Principle: This assay uses SYTOX® Green, a fluorescent dye that can only enter cells with compromised plasma membranes.
-
Methodology:
-
T. mentagrophytes cells were treated with Macrocarpal C at concentrations of 0.25 x MIC, 0.5 x MIC, and 1 x MIC.
-
Terbinafine hydrochloride and nystatin were used as positive controls.
-
The uptake of SYTOX® Green was measured fluorometrically.
-
-
Results Interpretation: An increase in fluorescence indicates an increase in membrane permeability. Macrocarpal C treatment led to a significant, dose-dependent increase in SYTOX® Green uptake, suggesting it disrupts the fungal cell membrane.[3]
3. Reactive Oxygen Species (ROS) Production Assay
-
Principle: This assay utilizes a cell-permeable fluorogenic probe, 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate, which fluoresces upon oxidation by ROS.
-
Methodology:
-
T. mentagrophytes cells were treated with Macrocarpal C at 1 x MIC for different durations (0.5, 1, and 3 hours).
-
Nystatin was used as a positive control.
-
The fluorescence intensity, corresponding to ROS levels, was measured.
-
-
Results Interpretation: Macrocarpal C treatment resulted in a time-dependent increase in ROS production within the fungal cells.[3][6]
4. DNA Fragmentation Assay (TUNEL Assay)
-
Principle: The terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Methodology:
-
T. mentagrophytes cells were treated with Macrocarpal C at 1 x MIC for various time points.
-
The TUNEL assay was performed to label the nicked ends of DNA.
-
The level of nick-end labeling was quantified.
-
-
Results Interpretation: A time-dependent increase in TUNEL-positive cells was observed after treatment with Macrocarpal C, indicating the induction of DNA fragmentation.[3]
5. Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
-
Principle: The inhibitory effect of macrocarpals on DPP-4 activity was assessed using a continuous enzyme assay.
-
Methodology:
-
Recombinant human DPP-4 was incubated with the substrate Gly-Pro-p-nitroanilide in the presence of varying concentrations of Macrocarpals A and C.
-
The rate of p-nitroaniline formation was monitored spectrophotometrically.
-
-
Results Interpretation: A decrease in the rate of p-nitroaniline formation indicates inhibition of DPP-4. Macrocarpal C exhibited significantly higher inhibitory activity at a lower concentration compared to Macrocarpal A.[2]
Visualizing the Mechanisms and Workflows
To further clarify the findings, the following diagrams illustrate the proposed signaling pathway for Macrocarpal C's antifungal activity and a general workflow for the isolation and testing of macrocarpals.
Caption: Proposed antifungal mechanism of Macrocarpal C.
Caption: General experimental workflow for macrocarpal isolation.
Caption: Comparison of DPP-4 inhibitory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Macrocarpal C and Terbinafine in Antifungal Activity Against Trichophyton mentagrophytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the naturally derived phloroglucinol derivative, Macrocarpal C, and the synthetic allylamine antifungal, Terbinafine. The focus of this comparison is their antifungal efficacy and mechanism of action against Trichophyton mentagrophytes, a common cause of dermatophytosis.
Overview of Antifungal Agents
Macrocarpal C is a natural compound isolated from the leaves of Eucalyptus globulus. It has demonstrated significant antifungal activity against various dermatophytes.[1][2][3] Its mechanism of action is multifaceted, involving disruption of the fungal cell membrane, induction of oxidative stress, and promotion of apoptosis.[1][2][3]
Terbinafine is a widely used synthetic antifungal drug for the treatment of fungal infections of the skin and nails.[4][5] It belongs to the allylamine class of antifungals and specifically targets the fungal ergosterol biosynthesis pathway.[4][6][7]
Mechanism of Action
The antifungal mechanisms of Macrocarpal C and Terbinafine are distinct, providing different avenues for therapeutic intervention.
Macrocarpal C:
The antifungal activity of Macrocarpal C against T. mentagrophytes is characterized by three primary effects:
-
Increased Fungal Membrane Permeability: Macrocarpal C treatment leads to a compromised fungal cell membrane, allowing the influx of substances that are normally excluded.[1][2]
-
Induction of Reactive Oxygen Species (ROS) Production: The compound stimulates the generation of intracellular ROS, leading to oxidative damage to cellular components.[1][2]
-
Induction of Apoptosis via DNA Fragmentation: Macrocarpal C triggers programmed cell death in the fungus, evidenced by the fragmentation of its DNA.[1][2]
Terbinafine:
Terbinafine's mechanism is highly specific, targeting a key enzyme in the fungal cell membrane synthesis pathway:
-
Inhibition of Squalene Epoxidase: Terbinafine inhibits the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[4][6][8] This inhibition leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death.[4][6][8]
Quantitative Data Comparison
The following table summarizes the key quantitative data for Macrocarpal C and Terbinafine in their activity against T. mentagrophytes.
| Parameter | Macrocarpal C | Terbinafine | Reference |
| Minimum Inhibitory Concentration (MIC) | 1.95 µg/mL | <0.007 - 0.031 µg/mL | [9][10] |
| Fungal Membrane Permeability (SYTOX Green Uptake) | Significant increase | Increase | [2] |
| Intracellular ROS Production | Significant increase | Not a primary mechanism | [2] |
| DNA Fragmentation (TUNEL Assay) | Significant increase | No significant effect | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The antifungal susceptibility of T. mentagrophytes was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M38-A2 standard.
Fungal Membrane Permeability Assay (SYTOX® Green)
This assay evaluates the integrity of the fungal cell membrane. SYTOX® Green is a fluorescent dye that can only enter cells with compromised membranes.
-
Treatment: T. mentagrophytes cultures are treated with Macrocarpal C or Terbinafine at their respective MICs.
-
Staining: SYTOX® Green is added to the treated and control cultures.
-
Measurement: The fluorescence intensity is measured using a fluorometer. An increase in fluorescence indicates increased membrane permeability.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Treatment: Fungal cells are treated with the antifungal agents.
-
Loading: The cells are loaded with DCFH-DA.
-
Measurement: The fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, is measured. Increased fluorescence corresponds to higher ROS levels.
DNA Fragmentation Assay (TUNEL)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Fixation and Permeabilization: Treated fungal cells are fixed and their cell walls are permeabilized.
-
Labeling: The fragmented DNA is labeled with TdT and a fluorescently labeled dUTP.
-
Detection: The fluorescent signal from the labeled DNA is detected by fluorescence microscopy or flow cytometry.
Conclusion
Macrocarpal C and Terbinafine exhibit potent antifungal activity against T. mentagrophytes but through distinct mechanisms. Terbinafine's highly specific inhibition of ergosterol synthesis results in a lower MIC value. In contrast, Macrocarpal C employs a multi-pronged approach, disrupting membrane integrity, inducing oxidative stress, and triggering apoptosis. This broader mechanism of action could be advantageous in overcoming potential resistance mechanisms that might develop against single-target agents. Further research into the synergistic potential of combining these two compounds could offer promising new therapeutic strategies for dermatophytosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Terbinafine? [synapse.patsnap.com]
- 7. Terbinafine - Wikipedia [en.wikipedia.org]
- 8. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of susceptibility of Trichophyton mentagrophytes and Trichophyton rubrum clinical isolates to antifungal drugs using a modified CLSI microdilution method (M38-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Macrocarpal C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the synergistic effects of Macrocarpal C with other compounds. While direct experimental data on the synergistic interactions of isolated Macrocarpal C is limited in current literature, this document outlines its known mechanisms of action and offers a detailed methodology for assessing its potential in combination therapies. The information presented here is intended to serve as a foundation for researchers to design and execute their own studies.
Macrocarpal C, a phloroglucinol derivative isolated from Eucalyptus species, has demonstrated significant biological activity, primarily as an antifungal agent and an inhibitor of dipeptidyl peptidase 4 (DPP-4). These activities suggest its potential for use in combination with other therapeutic agents to enhance efficacy, overcome resistance, or reduce dosage-related toxicity.
Antifungal Activity and Synergistic Potential
Macrocarpal C exhibits a multi-pronged mechanism of action against fungal pathogens. Understanding this mechanism is key to identifying promising candidates for synergistic combination studies.
Mechanism of Antifungal Action:
The antifungal activity of Macrocarpal C is associated with three primary effects:
-
Increased Membrane Permeability: Macrocarpal C disrupts the integrity of the fungal cell membrane.
-
Induction of Reactive Oxygen Species (ROS): It leads to an increase in intracellular ROS, causing oxidative stress.
-
DNA Fragmentation: Macrocarpal C induces apoptosis through DNA fragmentation.
This mechanism suggests that Macrocarpal C could act synergistically with compounds that either further disrupt the cell membrane or inhibit DNA repair mechanisms. For instance, a compound that enhances membrane permeability could facilitate the entry of Macrocarpal C into the fungal cell, thereby amplifying its effects on ROS production and DNA damage.
A promising class of drugs to investigate for synergy with Macrocarpal C are the azoles (e.g., fluconazole, itraconazole), which inhibit ergosterol biosynthesis, a key component of the fungal cell membrane. The combination of a membrane-disrupting agent like Macrocarpal C with an ergosterol synthesis inhibitor could lead to a potent synergistic effect.
DPP-4 Inhibition and Potential for Synergy
Macrocarpal C is a potent inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism.[1][2][3] DPP-4 inhibitors are used in the treatment of type 2 diabetes. While there are no current studies on the synergistic effects of Macrocarpal C with other antidiabetic drugs, its unique structure compared to existing synthetic DPP-4 inhibitors warrants investigation. Potential synergistic effects could be explored with other classes of antidiabetic medications, such as metformin or SGLT2 inhibitors, to achieve better glycemic control at lower doses.
Experimental Protocols for Evaluating Synergy
To quantitatively assess the synergistic effects of Macrocarpal C with other compounds, the checkerboard assay is a widely used and robust method.
Checkerboard Assay Protocol
The checkerboard assay allows for the testing of various concentration combinations of two compounds to determine their combined effect on microbial growth.
Materials:
-
96-well microtiter plates
-
Test compounds (Macrocarpal C and the compound to be tested in combination)
-
Fungal or cell culture medium (e.g., RPMI 1640 for fungi)
-
Fungal inoculum or cell suspension
-
Spectrophotometer for reading absorbance
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of Macrocarpal C and the combination compound at a concentration that is at least 4-fold higher than the highest concentration to be tested.
-
Serial Dilutions:
-
Along the x-axis of a 96-well plate, perform serial dilutions of Macrocarpal C.
-
Along the y-axis, perform serial dilutions of the combination compound.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
-
Inoculation: Add a standardized inoculum of the target microorganism or a cell suspension to each well. Include wells with each compound alone as controls, as well as a growth control (no compounds) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).
-
Determine Minimum Inhibitory Concentration (MIC): After incubation, determine the MIC for each compound alone and for each combination. The MIC is the lowest concentration that inhibits visible growth. This can be assessed visually or by measuring absorbance.
Data Analysis: Fractional Inhibitory Concentration Index (FICI)
The results of the checkerboard assay are quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the FICs of each compound, where the FIC is the MIC of the compound in combination divided by the MIC of the compound alone.
Formula:
FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Data Presentation
Quantitative data from synergy studies should be presented in a clear and structured format. The following table is a template for presenting the results of a checkerboard assay.
Table 1: Hypothetical Synergistic Effects of Macrocarpal C with Fluconazole against Candida albicans
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interaction |
| Macrocarpal C | 16 | 4 | 0.5 | Synergy |
| Fluconazole | 8 | 2 |
Note: The data in this table is illustrative and not based on experimental results.
Visualizing Pathways and Workflows
Diagrams are essential for representing complex biological pathways and experimental procedures. The following are Graphviz (DOT language) scripts for visualizing the proposed antifungal mechanism of Macrocarpal C and the experimental workflow for synergy testing.
Caption: Proposed antifungal mechanism of Macrocarpal C.
Caption: Experimental workflow for synergy testing.
Conclusion
While direct evidence for the synergistic effects of isolated Macrocarpal C is yet to be established, its known mechanisms of action provide a strong rationale for investigating its potential in combination therapies. The experimental protocols and data analysis methods outlined in this guide offer a comprehensive framework for researchers to explore these potential synergies. Such studies could unlock new therapeutic strategies for fungal infections and diabetes, addressing the growing challenges of drug resistance and the need for more effective treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review and Perspective on Natural Sources as Dipeptidyl Peptidase-4 Inhibitors for Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Macrocarpal O
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Macrocarpal O in a laboratory setting. Given that detailed toxicological data for this compound is not widely available, these recommendations are based on a conservative approach, treating it as a potentially hazardous substance, a common practice for novel or less-characterized chemical compounds.
This compound is a sesquiterpenoid natural product that can be isolated from the leaves of Eucalyptus globulus.[1] Related compounds, such as Macrocarpal A, are known to have biological activity, including antibacterial and anti-inflammatory properties.[2][3][4] Due to the limited specific safety data for this compound, a thorough risk assessment is paramount before handling.
Risk Assessment and General Precautions
Before any procedure involving this compound, a risk assessment should be conducted. This assessment should consider the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolving, heating), and the potential for exposure.
General Handling Precautions:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling it as a powder or creating solutions.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
Personal Protective Equipment (PPE) Selection
A baseline level of PPE is required for handling this compound. The selection of specific PPE components should be guided by the risk assessment of the planned procedure.[5][8][9][10]
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves. | To protect hands from direct contact with the chemical.[9] The type of glove should be selected based on the solvent used to dissolve this compound. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[9] A face shield may be necessary for procedures with a high risk of splashes.[10] | To protect the eyes and face from splashes, sprays, and dust.[11] |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination.[5] For larger quantities or high-risk procedures, chemical-resistant aprons or suits may be required.[9] |
| Respiratory Protection | Generally not required for handling small quantities in a fume hood. If handling large quantities of powder outside of a fume hood, a respirator (e.g., N95) may be necessary.[9][10] | To prevent the inhalation of harmful dust or aerosols.[9] |
| Foot Protection | Closed-toe shoes. | To protect the feet from spills and falling objects.[11] |
Operational Plan for Handling this compound
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[12][13][14]
Waste Segregation and Labeling:
| Waste Type | Container | Labeling Requirements |
| Solid Waste | Sealable, chemically compatible container. | "Hazardous Waste", full chemical name ("this compound"), and any associated hazards.[14][15] |
| Liquid Waste | Leak-proof, screw-cap container with secondary containment.[12] | "Hazardous Waste", full chemical names of all components (including solvents) and their concentrations, and appropriate hazard pictograms.[14] |
| Contaminated PPE | Lined, sealable waste container. | "Hazardous Waste - Contaminated PPE". |
| Sharps | Puncture-resistant sharps container. | "Hazardous Waste - Sharps". |
Disposal Workflow:
The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.
Decontamination and Spill Procedures:
-
Decontamination: All surfaces and equipment should be wiped down with an appropriate solvent (e.g., 70% ethanol) after use.
-
Spill Response:
-
Alert others in the area.
-
Evacuate if the spill is large or presents an inhalation hazard.
-
Wear appropriate PPE for cleanup, including respiratory protection if necessary.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up.
-
For liquid spills, absorb with a chemically compatible absorbent material.
-
Collect all cleanup materials in a sealed container and dispose of as hazardous waste.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Macrocarpal A | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemts.com.au [chemts.com.au]
- 8. hazmatschool.com [hazmatschool.com]
- 9. falseguridad.com [falseguridad.com]
- 10. realsafety.org [realsafety.org]
- 11. m.youtube.com [m.youtube.com]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
